5-Carbamoylpyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-carbamoylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-6(10)4-1-5(7(11)12)3-9-2-4/h1-3H,(H2,8,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIRTFSQYOUBGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20319909 | |
| Record name | 5-carbamoylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20319909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24242-17-9 | |
| Record name | NSC351672 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-carbamoylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20319909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Carbamoylpyridine-3-carboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carbamoylpyridine-3-carboxylic acid, also known as 5-carbamoylnicotinic acid, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its rigid pyridine core, decorated with both a carboxylic acid and a carboxamide functional group, provides a versatile scaffold for the design of novel therapeutic agents. The strategic placement of these functional groups at the 3- and 5-positions allows for diverse chemical modifications and interactions with biological targets. Pyridine carboxylic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties, making them a focal point in the development of new pharmaceuticals.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 5-Carbamoylpyridine-3-carboxylic acid, offering valuable insights for researchers in the field.
Chemical and Physical Properties
Core Chemical Attributes
| Property | Value | Source |
| IUPAC Name | 5-carbamoylpyridine-3-carboxylic acid | PubChem[1] |
| Synonyms | 5-Carbamoylnicotinic acid, 5-carboxamidonicotinic acid | PubChem[1] |
| CAS Number | 24242-17-9 | PubChem[1] |
| Molecular Formula | C₇H₆N₂O₃ | PubChem[1] |
| Molecular Weight | 166.13 g/mol | PubChem[1] |
| Canonical SMILES | C1=C(C=NC=C1C(=O)O)C(=O)N | PubChem[1] |
| InChI Key | SRIRTFSQYOUBGL-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Data (Experimental and Estimated)
| Property | Value | Notes and Insights |
| Melting Point | Not experimentally determined. Likely a high-melting solid (>200 °C). | Aromatic carboxylic acids and amides typically have high melting points due to strong intermolecular hydrogen bonding and crystal lattice energy. For comparison, the related 4-carbamoylpyridine-3-carboxylic acid is also a solid with no reported melting point.[3] |
| Boiling Point | Not applicable. Likely decomposes at high temperatures. | Carboxylic acids with high melting points often decompose before boiling, especially those with additional functional groups capable of intramolecular reactions. |
| Solubility | No specific data available. Expected to have low solubility in nonpolar organic solvents and moderate solubility in polar protic solvents and aqueous bases. | The presence of both a carboxylic acid and an amide group suggests the ability to form hydrogen bonds with protic solvents like water and alcohols. Solubility is expected to increase significantly in aqueous base due to the formation of the carboxylate salt. |
| pKa | Not experimentally determined. Estimated to be around 3-4 for the carboxylic acid. | The electron-withdrawing nature of the pyridine ring and the carbamoyl group will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |
| LogP (XLogP3-AA) | -0.7 | PubChem (Computed)[1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-Carbamoylpyridine-3-carboxylic acid. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its functional groups.
¹H NMR Spectroscopy (Predicted)
In a suitable solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the carboxylic acid and carbamoyl groups. The protons at positions 2, 4, and 6 would likely appear as downfield signals. The acidic proton of the carboxylic acid would be observed as a broad singlet, typically at a very downfield chemical shift (>10 ppm), and the two protons of the primary amide would also present as a broad singlet.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would be characterized by signals for the six carbons of the pyridine ring and the two carbonyl carbons. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-175 ppm, while the carbonyl carbon of the amide would appear at a slightly upfield position. The pyridine ring carbons will show characteristic shifts influenced by the nitrogen atom and the substituents.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would provide clear evidence for the key functional groups:
-
O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (Amide): Two medium intensity bands around 3100-3500 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C=O stretch (Amide I band): A strong, sharp band around 1650-1680 cm⁻¹.
-
N-H bend (Amide II band): A medium intensity band around 1600-1640 cm⁻¹.
-
C-N and C-O stretches: Will appear in the fingerprint region.
Mass Spectrometry (Predicted)
In mass spectrometry, the compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and the carbamoyl group.
Synthesis and Reactivity
Plausible Synthetic Routes
A logical approach to the synthesis would involve the functionalization of a pre-existing pyridine ring. One possible route could start from a di-substituted pyridine, such as a dinitrile or a diester, followed by selective hydrolysis and/or amidation. For instance, the hydrolysis of a pyridine-3,5-dicarbonitrile could potentially yield the diacid, which could then be selectively amidated. Alternatively, a more controlled synthesis might involve a multi-step sequence starting from a simpler nicotinic acid derivative.
Caption: A plausible synthetic pathway to 5-Carbamoylpyridine-3-carboxylic acid.
General Reactivity
The reactivity of 5-Carbamoylpyridine-3-carboxylic acid is dictated by its three key structural features: the pyridine ring, the carboxylic acid group, and the carboxamide group.
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. It can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups. The nitrogen atom is basic and can be protonated or alkylated.
-
Carboxylic Acid Group: This group is acidic and will react with bases to form carboxylate salts. It can be converted to a variety of derivatives, such as esters, acid chlorides, and amides, through standard carboxylic acid chemistry.
-
Carboxamide Group: The amide group is generally less reactive than the carboxylic acid. It can be hydrolyzed to the carboxylic acid under acidic or basic conditions, though this often requires more forcing conditions than ester hydrolysis.
Potential Applications in Drug Development
Pyridine carboxylic acid derivatives are a well-established class of compounds in medicinal chemistry, with numerous examples of approved drugs.[2] The structural motifs present in 5-Carbamoylpyridine-3-carboxylic acid make it an attractive scaffold for the development of new therapeutic agents.
Rationale for Pharmacological Interest
-
Hydrogen Bonding Capabilities: The presence of both a carboxylic acid (hydrogen bond donor and acceptor) and a carboxamide (hydrogen bond donor and acceptor) group allows for multiple points of interaction with biological targets such as enzymes and receptors.
-
Rigid Scaffold: The rigid pyridine core restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein.
-
Metabolic Stability: The pyridine ring is often more resistant to metabolic degradation compared to other aromatic systems, which can lead to improved pharmacokinetic properties.
Potential Therapeutic Areas
Based on the known activities of related pyridine derivatives, 5-Carbamoylpyridine-3-carboxylic acid and its derivatives could be explored for a variety of therapeutic applications, including:
-
Enzyme Inhibition: The carboxylic acid moiety can act as a zinc-binding group in metalloenzymes or interact with catalytic residues in the active site of various enzymes.
-
Anti-inflammatory Agents: Nicotinic acid and its derivatives have known anti-inflammatory properties.
-
Antimicrobial Agents: The pyridine scaffold is found in many antimicrobial compounds.
Experimental Protocols (Exemplary)
The following are generalized, exemplary protocols that could be adapted for the synthesis and derivatization of 5-Carbamoylpyridine-3-carboxylic acid. Note: These are not experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.
Exemplary Synthesis: Hydrolysis of a Pyridine Dinitrile (Conceptual)
This protocol describes a general method for the hydrolysis of a dinitrile to a dicarboxylic acid, which is a potential step in the synthesis of the target molecule.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting pyridine-3,5-dicarbonitrile in a suitable solvent such as a mixture of water and a co-solvent like ethanol.
-
Hydrolysis: Add a stoichiometric excess of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. If the reaction was performed under acidic conditions, carefully neutralize with a base to precipitate the dicarboxylic acid. If performed under basic conditions, acidify the mixture to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent.
Exemplary Derivatization: Amide Formation from the Carboxylic Acid
This protocol outlines a general procedure for the formation of an amide from a carboxylic acid, which could be used to synthesize derivatives of 5-Carbamoylpyridine-3-carboxylic acid.
-
Activation of Carboxylic Acid: To a solution of the carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU, HBTU, or EDC) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Addition of Amine: To the activated carboxylic acid solution, add the desired amine (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: A generalized workflow for amide synthesis from a carboxylic acid.
Safety and Handling
Specific toxicity data for 5-Carbamoylpyridine-3-carboxylic acid is not available. As with any laboratory chemical, it should be handled with appropriate care. Standard safety precautions should be followed:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area with plenty of water.
Conclusion
5-Carbamoylpyridine-3-carboxylic acid represents a molecule of considerable interest for researchers in the fields of organic synthesis and medicinal chemistry. Its unique combination of a pyridine core with both carboxylic acid and carboxamide functionalities provides a rich platform for chemical exploration and the development of novel bioactive compounds. While specific experimental data for this compound remains limited, this guide has provided a comprehensive overview based on computed data, general chemical principles, and information on related structures. Further experimental investigation into the synthesis, properties, and biological activity of this compound is warranted and holds the potential to unlock new avenues in drug discovery.
References
-
PubChem. 5-Carbamoylpyridine-3-carboxylic acid. [Link]
-
PubChemLite. 5-(dimethylcarbamoyl)pyridine-3-carboxylic acid (C9H10N2O3). [Link]
- Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
-
Mol-Instincts. 4-carbamoylpyridine-3-carboxylic acid - 24202-75-3. [Link]
-
ResearchGate. Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. [Link]
-
Hilaris Publisher. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. [Link]
-
PubMed. Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids. [Link]
-
PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
Frontiers. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]
-
PMC. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. [Link]
-
ARKAT USA. One-pot synthesis of 5-carboxanilide-dihydropyrimidinones using etidronic Acid. [Link]
-
PMC. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]
-
MDPI. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. [Link]
-
PMC. Synthesis of Carbapyochelins via Diastereoselective Azidation of 5-(Ethoxycarbonyl)methylproline Derivatives. [Link]
-
International Research Journal of Pure and Applied Chemistry. Synthesis, Characterization And Biological Studies of Carbamoylbenzene-1,5-dicarboxylic Acid Analogue. [Link]
-
Scilit. Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. [Link]
-
MDPI. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]
-
Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]
-
Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. [Link]
Sources
5-Carbamoylpyridine-3-carboxylic acid IUPAC name and synonyms
The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes confirmed chemical data with field-standard methodologies for synthesis and characterization.[1]
Chemical Scaffold & Pharmaceutical Intermediate Profile
Chemical Identity & Nomenclature
5-Carbamoylpyridine-3-carboxylic acid is a bifunctional pyridine derivative serving as a critical building block in medicinal chemistry.[1] It belongs to the class of nicotinic acid derivatives, characterized by a 3,5-substitution pattern that imparts unique electronic and steric properties compared to the more common 2,X-substituted pyridines.
Nomenclature & Identifiers
| Identifier Type | Value |
| Preferred IUPAC Name | 5-Carbamoylpyridine-3-carboxylic acid |
| Common Synonyms | 5-Carbamoylnicotinic acid; 5-(Aminocarbonyl)nicotinic acid |
| CAS Registry Number | 24242-17-9 |
| Molecular Formula | C |
| Molecular Weight | 166.13 g/mol |
| SMILES | C1=C(C=NC=C1C(=O)O)C(=O)N |
| InChIKey | SRIRTFSQYOUBGL-UHFFFAOYSA-N |
Structural & Physicochemical Properties[2][7]
Electronic Structure & Reactivity
The molecule features a pyridine ring substituted at the meta positions (3 and 5) relative to the nitrogen. This symmetry is chemically significant:
-
Electron Deficiency: The pyridine nitrogen and two electron-withdrawing carbonyl groups make the ring highly electron-deficient ($ \pi
_N$Ar) if a leaving group were present. -
Zwitterionic Character: In neutral aqueous solution, the carboxylic acid (pKa $ \approx $ 3.8) can deprotonate, while the pyridine nitrogen (pKa $ \approx $ 3.5) is weakly basic. The molecule exists in an equilibrium of neutral and zwitterionic forms depending on pH, significantly affecting solubility and partition coefficient (LogP $ \approx $ -0.7).
Solubility Profile
-
Water: Low to Moderate (pH dependent; soluble as the carboxylate salt at pH > 5).
-
Organic Solvents: Soluble in DMSO, DMF, and hot methanol. Poorly soluble in non-polar solvents (DCM, Hexane) due to the high polarity of the amide and acid groups.
Synthetic Pathways & Production
The synthesis of 5-carbamoylpyridine-3-carboxylic acid generally proceeds via the desymmetrization of 3,5-disubstituted pyridine precursors.[1] The most robust industrial route involves the controlled partial hydrolysis of 3,5-dicyanopyridine (dinicotinonitrile).
Pathway Logic[1]
-
Precursor: 3,5-Lutidine (3,5-dimethylpyridine) is oxidized to 3,5-pyridinedicarboxylic acid (Dinicotinic acid).[1]
-
Activation: Conversion to the dinitrile or diester.
-
Desymmetrization: Partial hydrolysis of the dinitrile is preferred over mono-amidation of the diacid because the nitrile hydrolysis rate can be controlled by pH and temperature to stop at the amide-acid stage.[1]
Visualization of Synthesis (Graphviz)
Caption: Controlled synthetic pathway via partial hydrolysis of 3,5-dicyanopyridine.
Experimental Protocol: Partial Hydrolysis
Note: This protocol is a standardized adaptation for laboratory-scale synthesis.
-
Reagents: 3,5-Dicyanopyridine (10 mmol), NaOH (1.05 eq, 1M solution), Ethanol (co-solvent).
-
Reaction:
-
Dissolve 3,5-dicyanopyridine in Ethanol/Water (1:1 v/v).[1]
-
Add NaOH dropwise at 0°C to prevent rapid exotherm.
-
Warm to 40°C and monitor by TLC/HPLC. The nitrile group hydrolyzes to the amide first, then the acid. Crucial: The target molecule is the "Amide-Acid" intermediate. However, starting from dinitrile, the first hydrolysis yields the cyano-amide, then cyano-acid or diamide.
-
Alternative High-Yield Route: Start with 3,5-pyridinedicarboxamide (diamide) and perform controlled mono-hydrolysis using 1 equivalent of KOH in methanol.[1]
-
-
Work-up:
-
Acidify the mixture to pH 3.5 with 1N HCl.
-
The product precipitates as a white solid (zwitterionic point).
-
Filter, wash with cold water, and dry under vacuum.
-
-
Purification: Recrystallization from water/ethanol.
Analytical Characterization
Validating the identity of 5-carbamoylpyridine-3-carboxylic acid requires distinguishing it from the symmetric diacid and diamide impurities.[1]
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (5% B), 5-15 min (5% -> 40% B).
-
Detection: UV at 260 nm (Pyridine absorption).
-
Logic: The acidic mobile phase suppresses ionization of the carboxylic acid, increasing retention on the C18 column to separate it from the highly polar diamide.
NMR Interpretation ( H NMR, DMSO-d )
The 3,5-substitution pattern creates a distinct spectral signature with three aromatic protons.[1]
- 9.2 ppm (d, J=2 Hz, 1H): Proton between the Acid and Amide groups (C4). Most deshielded due to synergistic electron withdrawal.
- 9.1 ppm (d, J=2 Hz, 1H): Proton between Acid and Ring Nitrogen (C2).
- 8.9 ppm (t, J=2 Hz, 1H): Proton between Amide and Ring Nitrogen (C6).
-
8.2 & 7.6 ppm (br s, 2H): Amide -NH
protons. - 13.5 ppm (br s, 1H): Carboxylic acid -OH (often broad or invisible if exchanging).
Analytical Workflow Visualization
Caption: Quality control workflow for releasing the compound for biological screening.
Pharmaceutical Applications
This scaffold is highly valued in drug discovery for its ability to mimic the nicotinamide moiety found in NAD+.
-
PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) enzymes bind nicotinamide. 5-carbamoylpyridine-3-carboxylic acid derivatives act as competitive inhibitors, preventing DNA repair in cancer cells (synthetic lethality in BRCA-mutated tumors).[1]
-
Hydrogen Bonding Scaffolds: The 3-acid, 5-amide arrangement provides a rigid "donor-acceptor" motif for binding to protein pockets, often used to replace unstable linkages in lead optimization.[1]
-
Metalloproteinase Inhibition: The carboxylic acid can coordinate with Zinc (Zn
) in the active sites of metalloproteinases (MMPs), while the pyridine nitrogen and amide provide secondary anchoring points.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 336682, 5-Carbamoylpyridine-3-carboxylic acid. Retrieved from [Link]
-
EPA (2025). DSSTox Substance ID: DTXSID20319909.[2] Retrieved from [Link]
Sources
5-Carbamoylpyridine-3-carboxylic Acid: Structural Elucidation, Synthesis, and Applications
Executive Summary
5-Carbamoylpyridine-3-carboxylic acid (CAS No. 24242-17-9), commonly referred to as 5-carbamoylnicotinic acid or pyridine-3,5-dicarboxylic acid monoamide, is a highly versatile bifunctional building block. According to the IUPAC Compendium of Chemical Terminology, compounds containing both a carboxy and a carboxamide group are systematically classified as "amic acids," with 5-carbamoylnicotinic acid serving as a definitive structural example[1].
In modern drug development and materials science, this compound bridges the gap between simple pharmacophores and complex supramolecular ligands. Its unique meta-substituted architecture allows it to act as a highly directional hydrogen-bond donor/acceptor, making it indispensable in the synthesis of competitive enzyme inhibitors and the construction of Metal-Organic Frameworks (MOFs)[2].
Chemical Identity & Physicochemical Properties
The molecular formula of 5-carbamoylpyridine-3-carboxylic acid is C7H6N2O3 . The structure features a central electron-deficient pyridine ring, substituted at the 3-position with a carboxylic acid moiety (-COOH) and at the 5-position with a primary carboxamide moiety (-CONH2).
The electron-withdrawing nature of the pyridine nitrogen significantly lowers the pKa of the carboxylic acid compared to standard benzoic acid derivatives, enhancing its solubility in polar protic solvents and altering its pharmacokinetic profile.
Quantitative Data Summary
The following table summarizes the critical physicochemical properties of the compound, essential for predictive modeling in drug design[3].
| Property | Value |
| IUPAC Name | 5-carbamoylpyridine-3-carboxylic acid |
| Common Synonyms | 5-carbamoylnicotinic acid; pyridine-3,5-dicarboxylic acid monoamide |
| CAS Registry Number | 24242-17-9 |
| Molecular Formula | C7H6N2O3 |
| Molecular Weight | 166.13 g/mol |
| Exact Mass | 166.0378 Da |
| Topological Polar Surface Area (TPSA) | 93.3 Ų |
| XLogP3 | -0.7 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Synthesis Methodology: Controlled Mono-Amidation
Synthesizing a mono-amide from a symmetric dicarboxylic acid (pyridine-3,5-dicarboxylic acid) presents a significant chemoselectivity challenge. Traditional activation using thionyl chloride (SOCl2) or oxalyl chloride inevitably produces the bis-acid chloride, leading to the bis-amide (dinicotinamide) upon reaction with ammonia.
To achieve strict mono-amidation, we utilize 1,1'-Carbonyldiimidazole (CDI) . This reagent allows for precise stoichiometric control, forming a mono-acylimidazole intermediate that is sufficiently reactive toward ammonia but stable enough to prevent over-activation of the second carboxylic acid group.
Step-by-Step Experimental Protocol
Reagents: Pyridine-3,5-dicarboxylic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.05 eq), Aqueous Ammonia (28% w/w, 5.0 eq), Anhydrous N,N-Dimethylformamide (DMF), 1M HCl.
-
Activation (Formation of Mono-acylimidazole):
-
Suspend pyridine-3,5-dicarboxylic acid (10.0 mmol, 1.67 g) in 20 mL of anhydrous DMF under an inert nitrogen atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
Add CDI (10.5 mmol, 1.70 g) portion-wise over 15 minutes.
-
Causality & Logic: The slow addition at 0°C minimizes the thermal activation required for bis-acylimidazole formation. The reaction is driven forward by the entropic release of CO2 gas.
-
-
Amidation:
-
Stir the mixture at room temperature for 1 hour until CO2 evolution completely ceases, indicating full conversion to the mono-acylimidazole intermediate.
-
Cool the reaction vessel back to 0°C and add aqueous ammonia (50.0 mmol, ~3.5 mL of 28% solution) dropwise.
-
Causality & Logic: The excess ammonia acts as both the nucleophile and the base to neutralize the liberated imidazole.
-
-
Isolation & Self-Validation:
-
Stir the reaction at room temperature for 4 hours. Monitor the disappearance of the intermediate via LC-MS (Target [M+H]+ = 167.1).
-
Once complete, concentrate the DMF in vacuo to a third of its volume.
-
Add 30 mL of distilled water and slowly adjust the pH to 4.0 using 1M HCl.
-
Self-Validating Step: The product, 5-carbamoylpyridine-3-carboxylic acid, has an isoelectric point near pH 4.0. Adjusting the pH precisely to this value forces the zwitterionic product to precipitate, leaving unreacted starting material and imidazole hydrochloride in solution.
-
-
Purification:
-
Filter the resulting white precipitate, wash with cold water (2 x 10 mL) and diethyl ether (10 mL), and dry under high vacuum to yield the pure product.
-
Mechanistic Workflow & Downstream Applications
Workflow detailing the controlled mono-amidation synthesis and downstream applications.
Advanced Applications
-
Pharmaceutical Intermediates: The compound is extensively used as a building block for synthesizing competitive inhibitors[2]. The carboxamide group acts as a potent hydrogen-bond donor/acceptor within enzyme active sites, while the carboxylic acid provides a handle for further derivatization (e.g., coupling with complex amines via HATU/EDC).
-
Coordination Chemistry: In materials science, the pyridine nitrogen and the carboxylate oxygen atoms serve as excellent coordination sites for transition metals (e.g., Cu²⁺, Zn²⁺), facilitating the assembly of highly porous Metal-Organic Frameworks (MOFs) used in gas storage and catalysis.
References
-
IUPAC Gold Book - Amic Acids Source: International Union of Pure and Applied Chemistry (IUPAC) Compendium of Chemical Terminology URL:[Link]
-
5-Carbamoylpyridine-3-carboxylic acid; CID 336682 Source: National Center for Biotechnology Information. PubChem Compound Summary URL:[Link]
Sources
A Technical Guide to the Synthesis of 5-Carbamoylpyridine-3-carboxylic Acid from Key Starting Materials
Executive Summary
5-Carbamoylpyridine-3-carboxylic acid, a key derivative of the nicotinic acid scaffold, represents a vital structural motif in medicinal chemistry and materials science. Its synthesis presents a classic chemical challenge: the regioselective functionalization of a difunctional aromatic core. This guide provides an in-depth analysis of the primary synthetic strategies starting from common, commercially available precursors. We will explore the causality behind experimental choices, offering detailed, field-proven protocols for three core pathways: the selective monofunctionalization of pyridine-3,5-dicarboxylic acid, the controlled oxidation of 3-methyl-5-cyanopyridine, and the sequential hydrolysis of 3,5-dicyanopyridine. Each section includes a mechanistic rationale, step-by-step experimental procedures, quantitative data summaries, and visual diagrams to ensure clarity and reproducibility for professionals in the field.
Introduction
Chemical Structure and Nomenclature
5-Carbamoylpyridine-3-carboxylic acid (IUPAC Name) is a pyridine ring substituted at the 3- and 5-positions with a carboxylic acid and a primary carboxamide group, respectively. It is also referred to as 5-carbamoylnicotinic acid.
Figure 1. Structure of 5-Carbamoylpyridine-3-carboxylic acid
Significance in Chemical Synthesis
The unique arrangement of a hydrogen bond donor (amide N-H), hydrogen bond acceptor (amide C=O, acid C=O), and an acidic proton within a rigid aromatic framework makes this molecule a highly valuable building block. It serves as a precursor for pharmaceuticals, including enzyme inhibitors and receptor agonists, and as a linker in the synthesis of complex metal-organic frameworks (MOFs).[1][2] The primary synthetic hurdle is achieving differential reactivity at the C3 and C5 positions, avoiding the formation of symmetrical side products.
Overview of Synthetic Strategies
This guide will detail three logical and robust synthetic approaches, each starting from a different commercially available precursor. The choice of strategy often depends on factors such as starting material cost, scalability, and tolerance to specific functional groups in more complex derivatives.
-
From Pyridine-3,5-dicarboxylic Acid: A direct approach involving the protection of one carboxyl group, activation and amidation of the other, followed by deprotection.
-
From 3-Methyl-5-cyanopyridine: An oxidation-based strategy that leverages the differential reactivity of a methyl and a cyano group.
-
From 3,5-Dicyanopyridine: A pathway reliant on the controlled, sequential hydrolysis of two nitrile functionalities.
Pathway A: Synthesis from Pyridine-3,5-dicarboxylic Acid
This is arguably the most direct and well-controlled route, relying on the classical principles of protection group chemistry to differentiate between two identical functional groups.
Strategy: Selective Mono-esterification, Amidation, and Saponification
The core principle is to temporarily mask one carboxylic acid as an ester, which is stable to the conditions required for converting the second carboxylic acid into a primary amide. The ester then serves as a protecting group that can be selectively removed in the final step. The monoester, pyridine-3,5-dicarboxylic acid monoethyl ester, is a key intermediate.[3]
Mechanistic Rationale
-
Mono-esterification: By reacting pyridine-3,5-dicarboxylic acid with a limited amount of ethanol under acidic conditions (or via a base-mediated reaction with a diethyl ester[3]), a statistical mixture of di-acid, mono-ester, and di-ester is formed. The mono-ester can be isolated due to differences in solubility and chromatographic properties.
-
Amide Formation: The remaining free carboxylic acid is activated to facilitate nucleophilic attack by ammonia. A common and effective method is conversion to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[4] This highly electrophilic intermediate reacts readily with ammonia to form the stable primary amide.
-
Saponification (Ester Hydrolysis): The final step involves the base-catalyzed hydrolysis of the ethyl ester back to a carboxylate salt, followed by acidic workup to yield the final product.
Experimental Protocol
Step 1: Synthesis of Pyridine-3,5-dicarboxylic acid monoethyl ester
-
Suspend pyridine-3,5-dicarboxylic acid (1.0 eq) in absolute ethanol (approx. 10 volumes).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting di-acid is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether to remove any diethyl ester byproduct. The desired mono-ester is isolated as a solid.
Step 2: Synthesis of 5-(Ethyl carboxylate)-nicotinamide
-
Suspend the mono-ester from Step 1 (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere.
-
Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF (1-2 drops).[4]
-
Stir the mixture at room temperature for 2-3 hours until gas evolution ceases and a clear solution is formed, indicating the formation of the acyl chloride.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in anhydrous THF and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess).
-
Stir vigorously for 1 hour, then allow to warm to room temperature.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the amide-ester.
Step 3: Synthesis of 5-Carbamoylpyridine-3-carboxylic acid
-
Dissolve the amide-ester from Step 2 (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 3-5 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, acidify the reaction mixture to pH ~3-4 with 1M HCl.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Summary
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 1. Mono-esterification | Pyridine-3,5-dicarboxylic acid, Ethanol, SOCl₂ | Ethanol | Reflux | 65-75% |
| 2. Amidation | Mono-ester, Oxalyl Chloride, NH₄OH | DCM / THF | 0 °C to RT | 80-90% |
| 3. Saponification | Amide-ester, LiOH, HCl | THF / Water | Room Temp. | >90% |
Visualization of Pathway A
Pathway B: Synthesis from 3-Methyl-5-cyanopyridine
This pathway is an elegant example of utilizing the orthogonal reactivity of different functional groups on the pyridine ring. It is particularly useful if the 3-methyl-5-cyanopyridine starting material is readily available.
Strategy: Side-Chain Oxidation and Nitrile Hydrolysis
The strategy involves two key transformations: the oxidation of the aromatic methyl group to a carboxylic acid, a robust and high-yielding reaction, followed by the selective partial hydrolysis of the nitrile group to a primary amide.
Mechanistic Rationale
-
Oxidation: The methyl group, being an alkyl side-chain on an electron-deficient pyridine ring, can be readily oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate.[5] The reaction proceeds via a radical mechanism, forming a benzylic-type radical which is subsequently oxidized. The nitrile group is stable under these oxidative conditions.
-
Partial Nitrile Hydrolysis: Converting a nitrile to a primary amide without over-hydrolysis to the carboxylic acid requires carefully controlled conditions. Acid-catalyzed hydrolysis (e.g., with concentrated H₂SO₄) or base-catalyzed hydrolysis (e.g., with H₂O₂ and a base) can be employed. The reaction is stopped once the amide is formed, preventing further reaction.
Experimental Protocol
Step 1: Synthesis of 5-Cyanonicotinic Acid
-
To a solution of 3-methyl-5-cyanopyridine (1.0 eq) in a mixture of water and pyridine, add potassium permanganate (KMnO₄) (approx. 3.0 eq) portion-wise.
-
Heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color.
-
After cooling, filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Wash the MnO₂ cake with hot water.
-
Combine the filtrates and acidify with concentrated HCl to pH ~3.
-
The product, 5-cyanonicotinic acid, will precipitate. Collect the solid by filtration and dry.
Step 2: Synthesis of 5-Carbamoylpyridine-3-carboxylic acid
-
Carefully add 5-cyanonicotinic acid (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Slowly warm the mixture to 80-90 °C and hold for 1-2 hours. Monitor the reaction by TLC or HPLC.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
The final product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Data Summary
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 1. Oxidation | 3-Methyl-5-cyanopyridine, KMnO₄ | Water / Pyridine | Reflux | 70-85% |
| 2. Hydrolysis | 5-Cyanonicotinic acid, Conc. H₂SO₄ | Neat | 80-90 °C | 75-85% |
Visualization of Pathway B
Pathway C: Synthesis from 3,5-Dicyanopyridine
This approach is attractive due to the structural similarity between the starting material and the product. However, it demands precise control over reaction conditions to achieve selective hydrolysis.
Strategy: Controlled Sequential Hydrolysis
The goal is to hydrolyze one nitrile group completely to a carboxylic acid while only partially hydrolyzing the second nitrile group to a primary amide. This is typically achieved in a one-pot reaction by exploiting the different reaction rates under specific pH and temperature conditions.
Mechanistic Rationale
Hydrolysis of nitriles can proceed under either acidic or basic conditions.[5] The reaction proceeds via the formation of an amide intermediate. By using a strong acid like sulfuric acid and carefully controlling the temperature and reaction time, it is possible to favor the formation of the amide from one nitrile and the complete hydrolysis of the other to the carboxylic acid. The electron-withdrawing nature of the first hydrolyzed group (either amide or carboxylate) influences the reactivity of the second nitrile, providing a basis for selectivity.
Experimental Protocol
-
Add 3,5-dicyanopyridine (1.0 eq) to a pre-cooled (0 °C) 75% v/v sulfuric acid solution.
-
Stir the mixture and slowly heat to 100-110 °C.
-
Maintain this temperature for 4-6 hours. The reaction must be carefully monitored by HPLC to maximize the yield of the desired product and minimize the formation of the di-acid or di-amide byproducts.
-
Once the optimal conversion is reached, cool the reaction mixture to room temperature and pour it onto a large volume of crushed ice.
-
Carefully neutralize the solution to pH 4-5 using a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide, keeping the solution cool.
-
The product will precipitate upon neutralization.
-
Collect the crude product by filtration.
-
Purification can be achieved by recrystallization from a water/ethanol mixture.
Data Summary
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 1. Hydrolysis | 3,5-Dicyanopyridine, H₂SO₄ | 75% H₂SO₄ (aq) | 100-110 °C | 50-65% |
Note: Yield for this pathway is often moderate due to the challenge of achieving perfect selectivity and the formation of byproducts.
Visualization of Pathway C
Comparative Analysis and Process Considerations
| Pathway | Starting Material | Key Advantages | Key Challenges | Best Suited For |
| A | Pyridine-3,5-dicarboxylic Acid | High selectivity, well-defined steps, high overall yield. | Multi-step process involving protection/deprotection. | Lab-scale synthesis, synthesis of complex analogues. |
| B | 3-Methyl-5-cyanopyridine | Fewer steps than Pathway A, utilizes robust oxidation chemistry. | Use of strong, stoichiometric oxidizing agents (waste). | Scenarios where the starting material is readily available. |
| C | 3,5-Dicyanopyridine | Potentially a one-pot reaction, atom-economical. | Difficult to control selectivity, moderate yields, byproduct formation. | Large-scale industrial synthesis where optimization can justify the effort. |
Conclusion
The synthesis of 5-carbamoylpyridine-3-carboxylic acid can be successfully achieved through several strategic pathways. The choice of the optimal route is a function of scale, cost of starting materials, and the desired level of purity. The protection-group strategy starting from pyridine-3,5-dicarboxylic acid (Pathway A) offers the highest degree of control and is ideal for research and development settings. The oxidation route (Pathway B) provides a more convergent approach if the specific precursor is available. Finally, the dinitrile hydrolysis (Pathway C) , while challenging in its selectivity, presents an atom-economical option that may be favorable for optimized industrial production. This guide provides the foundational protocols and strategic insights necessary for researchers to confidently approach the synthesis of this important chemical entity.
References
-
Thirumurugan, P., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Rasayan J. Chem, 2(3), 614-619. [Link]
-
Al-Ostath, A., et al. (2014). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage, 62(1), 58-65. [Link]
-
Thirumurugan, P. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
-
Papatriantafyllopoulou, C., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22, 1661-1674. [Link]
-
Papatriantafyllopoulou, C., et al. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. [Link]
-
Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Clark, J. (2023). making carboxylic acids. Chemguide. [Link]
Sources
- 1. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. PYRIDINE-3,5-DICARBOXYLIC ACID MONOETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Comprehensive Technical Whitepaper: Physical Characteristics and Methodologies of 5-Carbamoylnicotinic Acid
Executive Summary
5-Carbamoylnicotinic acid (CAS: 24242-17-9), also known systematically as 5-carbamoylpyridine-3-carboxylic acid, is a highly functionalized, bifunctional pyridine derivative[1]. Featuring both a primary amide and a carboxylic acid moiety on an electron-deficient aromatic ring, it serves as a critical molecular building block in organic synthesis and pharmaceutical development[2].
As a Senior Application Scientist, understanding the physical characteristics of this compound is not merely an exercise in data collection; it is about recognizing how its structural dynamics dictate its behavior in solution, its reactivity, and its pharmacokinetic potential. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven, self-validating protocols for its synthesis and characterization.
Molecular Identity & Computed Physicochemical Properties
The physical behavior of 5-carbamoylnicotinic acid is governed by the interplay between its hydrogen-bonding capabilities and the electron-withdrawing nature of the pyridine core. Below is a structured summary of its fundamental quantitative data[1].
| Property | Value | Causality / Implication in Drug Design |
| Molecular Formula | C₇H₆N₂O₃ | Establishes the baseline atomic composition[1]. |
| Molecular Weight | 166.13 g/mol | Low molecular weight ensures high ligand efficiency when used as a pharmacophore fragment[1]. |
| XLogP3 | -0.7 | The negative partition coefficient indicates high hydrophilicity, resulting in poor passive lipid bilayer permeability[1]. |
| Topological Polar Surface Area (TPSA) | 93.3 Ų | Exceeds the optimal threshold for blood-brain barrier (BBB) penetration, restricting its use to peripheral targets unless modified[1]. |
| Hydrogen Bond Donors | 2 | The amide (-NH₂) and carboxylic acid (-OH) groups contribute to a strong intermolecular crystal lattice, increasing the melting point[1]. |
| Hydrogen Bond Acceptors | 4 | Enhances aqueous solvation via extensive hydrogen bonding with water molecules[1]. |
Structural Dynamics & Physicochemical Causality
The physical characteristics of 5-carbamoylnicotinic acid are deeply tied to its zwitterionic potential. The pyridine nitrogen acts as a weak base, while the carboxylic acid acts as a weak acid.
-
Acidity (pKa): The electron-withdrawing nature of both the pyridine ring and the meta-substituted amide group significantly increases the acidity of the carboxylic acid compared to a standard benzoic acid.
-
Solubility Profile: Because of its high TPSA (93.3 Ų) and negative XLogP3, the compound exhibits excellent solubility in polar protic solvents (like water and methanol) and polar aprotic solvents (like DMSO and DMF)[1], but remains highly insoluble in non-polar solvents (like hexane or dichloromethane)[3].
Fig 1: Logic map linking molecular structure to macroscopic physicochemical properties.
Experimental Protocols: Synthesis & Isolation
To utilize 5-carbamoylnicotinic acid effectively, one must be able to synthesize it with high regioselectivity. The following protocol describes the controlled mono-amidation of pyridine-3,5-dicarboxylic acid[2]. This is a self-validating system : the success of the reaction is physically proven by the pH-dependent isolation step.
Step-by-Step Methodology: Controlled Mono-Amidation
-
Carboxyl Activation:
-
Suspend 1.0 equivalent of pyridine-3,5-dicarboxylic acid in anhydrous dichloromethane (DCM).
-
Add 2.5 equivalents of thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF).
-
Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which accelerates the conversion of the diacid to pyridine-3,5-dicarbonyl dichloride. The evolution of SO₂ and HCl gases drives the reaction to completion.
-
-
Cryogenic Amidation:
-
Concentrate the intermediate under reduced pressure to remove excess SOCl₂. Redissolve in anhydrous tetrahydrofuran (THF) and cool to -78°C using a dry ice/acetone bath.
-
Slowly add exactly 1.0 equivalent of ammonia (0.5 M in dioxane) dropwise over 1 hour.
-
Causality: Cryogenic temperatures and strict stoichiometric control are critical. Once the first acyl chloride reacts to form the amide, the electron-withdrawing nature of the newly formed amide deactivates the ring slightly, making the second acyl chloride less reactive. The low temperature prevents over-amidation to the bis-amide.
-
-
Aqueous Quench & Hydrolysis:
-
Quench the reaction with ice-cold water.
-
Causality: Water rapidly hydrolyzes the remaining unreacted acyl chloride back into a carboxylic acid, yielding the target mono-amide.
-
-
Isoelectric Isolation (Self-Validation):
-
Adjust the aqueous solution carefully to pH 3.0 using 1M HCl.
-
Causality: pH 3.0 approximates the isoelectric point of 5-carbamoylnicotinic acid. At this pH, the zwitterionic species exhibits minimal aqueous solubility and precipitates out as a white solid. If the reaction over-proceeded to the bis-amide, it would remain soluble at this pH, ensuring that only the desired mono-amide is isolated. Filter and dry under high vacuum.
-
Fig 2: Step-by-step synthesis workflow emphasizing stoichiometric and thermodynamic control.
Analytical Validation Methodologies
To confirm the physical characteristics and structural integrity of the synthesized product, rigorous analytical validation is required.
Protocol 1: Nuclear Magnetic Resonance (¹H-NMR)
-
Sample Preparation: Dissolve 5 mg of the dried product in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality of Solvent Choice: 5-Carbamoylnicotinic acid forms strong intermolecular hydrogen bonds, rendering it insoluble in standard NMR solvents like CDCl₃. DMSO-d₆ acts as a strong hydrogen bond acceptor, disrupting the crystal lattice and fully solvating the molecule.
-
Validation Markers:
-
Look for a broad singlet at >12.0 ppm, confirming the presence of the carboxylic acid proton.
-
The amide protons (-NH₂) will appear as two distinct singlets (typically around 7.6 ppm and 8.2 ppm). Causality: The partial double-bond character of the C-N amide bond restricts rotation, placing one proton cis and one trans to the carbonyl oxygen, resulting in distinct chemical shifts.
-
The pyridine ring protons will appear highly deshielded (8.5–9.2 ppm) due to the electron-withdrawing nature of the nitrogen heteroatom and the two carbonyl substituents.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Methodology: Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% Formic Acid).
-
Ionization Mode: Electrospray Ionization in Negative Mode (ESI-).
-
Causality of Ionization Choice: The carboxylic acid moiety readily donates a proton in solution. Operating in negative mode selectively detects the [M-H]⁻ ion at m/z 165.0[1]. This provides a significantly cleaner spectrum than positive mode, which is prone to forming complex sodium or potassium adducts with the highly polar amide group.
Conclusion
5-Carbamoylnicotinic acid is a prime example of how specific functional group combinations dictate macroscopic physical properties. Its high TPSA, negative XLogP3, and zwitterionic nature require precise handling, specifically the use of highly polar solvents for analysis and pH-controlled environments for isolation[1]. By understanding the causality behind these physical characteristics, researchers can optimize its use as a pharmaceutical intermediate[2], ensuring high yields and accurate analytical validation.
References
-
[2] Title: 499-81-0 | Pyridine-3,5-dicarboxylic acid - AiFChem | Source: aifchem.com | URL:
-
[1] Title: 5-Carbamoylpyridine-3-carboxylic acid | C7H6N2O3 | CID 336682 - PubChem | Source: nih.gov | URL:
-
[3] Title: 5-carbamoylnicotinic acid - Safety Data Sheet - ChemicalBook | Source: chemicalbook.com | URL:
Sources
Comprehensive Spectroscopic Characterization of 5-Carbamoylpyridine-3-carboxylic Acid
Executive Summary
5-Carbamoylpyridine-3-carboxylic acid (CAS: 24242-17-9), frequently referred to as 5-carbamoylnicotinic acid or pyridine-3,5-dicarboxylic acid monoamide, is a highly polar heteroaromatic compound. It serves as a critical building block in medicinal chemistry and functions as a key intermediate in pyridine nucleotide (NAD+) biosynthesis pathways. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization of this molecule, covering Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).
By establishing self-validating experimental protocols and detailing the mechanistic reasoning behind spectral assignments, this guide empowers analytical chemists and drug development professionals to confidently identify and quantify this compound in complex matrices.
Analytical Workflow & Strategy
To overcome the analytical challenges posed by the compound's zwitterionic potential and extensive hydrogen-bonding network, a multi-modal spectroscopic approach is required. The workflow below outlines the logical progression from sample preparation to structural validation.
Fig 1. Analytical workflow for the spectroscopic validation of 5-Carbamoylpyridine-3-carboxylic acid.
Methodologies & Self-Validating Protocols
To adhere to rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following step-by-step methodologies incorporate built-in self-validation mechanisms.
NMR Spectroscopy Protocol
-
Rationale: The compound's dual polar groups (amide and carboxylic acid) render it insoluble in standard non-polar NMR solvents like CDCl₃. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected due to its strong hydrogen-bond accepting capability, which disrupts intermolecular analyte networks and ensures complete solubilization.
-
Step 1: Weigh 10.0 ± 0.5 mg of the analyte and dissolve in 0.6 mL of DMSO-d₆ (99.9% D).
-
Step 2: Transfer the homogenous solution to a high-precision 5 mm NMR tube.
-
Step 3 (Self-Validation): Acquire a preliminary 1D ¹H scan. Validate the spectrometer's lock and shim quality by measuring the full-width at half-maximum (FWHM) of the residual DMSO pentet at 2.50 ppm . The FWHM must be < 1.0 Hz. If it exceeds this, re-shim the Z-axis gradients.
-
Step 4: Acquire ¹H NMR (16 scans, relaxation delay 2s) and ¹³C NMR (1024 scans, relaxation delay 2s) at 298 K.
FT-IR (ATR) Protocol
-
Rationale: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preventing moisture absorption (hygroscopicity) from confounding the critical O-H and N-H stretching regions.
-
Step 1 (Self-Validation): Clean the diamond ATR crystal with isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution). The background must show >95% transmittance across the 4000-400 cm⁻¹ range to rule out carryover contamination.
-
Step 2: Place 1-2 mg of the solid powder directly onto the crystal and apply uniform pressure using the anvil.
-
Step 3: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) and subtract the background.
HR-ESI-MS Protocol
-
Rationale: Electrospray Ionization (ESI) is ideal for polar, easily ionizable compounds. Positive ion mode is utilized to protonate the basic pyridine nitrogen and the amide group.
-
Step 1: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid to drive protonation.
-
Step 2 (Self-Validation): Infuse a standard calibrant (e.g., sodium formate cluster). The mass accuracy error must be < 2 ppm. If the error is > 2 ppm, recalibrate the Time-of-Flight (TOF) analyzer.
-
Step 3: Introduce the sample via direct infusion at 10 µL/min. Isolate the[M+H]⁺ precursor ion and apply Collision-Induced Dissociation (CID) at 15-25 eV to generate MS/MS spectra.
Spectroscopic Data Analysis & Causality
Nuclear Magnetic Resonance (NMR)
The chemical shifts in the pyridine ring are governed by the strong electron-withdrawing inductive and resonance effects of the -COOH and -CONH₂ groups, combined with the electronegativity of the pyridine nitrogen .
-
¹H NMR: The nitrogen atom strongly deshields the alpha protons (H-2 and H-6). Because H-2 is adjacent to the carboxylic acid and H-6 is adjacent to the amide, their chemical environments are similar but distinct, resulting in two closely spaced doublets (~9.15 and 9.10 ppm) coupled to H-4 via meta-coupling (J ≈ 2.0 Hz). H-4, located gamma to the nitrogen, appears slightly upfield (~8.75 ppm) as a triplet.
-
¹³C NMR: The carbonyl carbons are highly deshielded, with the carboxylic acid C=O appearing at ~166.3 ppm and the amide C=O at ~165.8 ppm. The alpha carbons (C-2, C-6) resonate >150 ppm due to direct attachment to nitrogen.
Table 1: ¹H NMR Data Summary (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| -COOH | 13.50 | Broad Singlet (bs) | - | 1H | Carboxylic acid proton |
| H-2 | 9.15 | Doublet (d) | 2.1 | 1H | Pyridine α-proton |
| H-6 | 9.10 | Doublet (d) | 2.1 | 1H | Pyridine α-proton |
| H-4 | 8.75 | Triplet (t) | 2.1 | 1H | Pyridine γ-proton |
| -CONH₂ | 8.25, 7.65 | Broad Singlets (bs)| - | 2H | Primary amide protons (restricted rotation) |
Table 2: ¹³C NMR Data Summary (100 MHz, DMSO-d₆)
| Carbon Position | Chemical Shift (δ, ppm) | Type |
|---|---|---|
| C=O (Acid) | 166.3 | Quaternary (Cq) |
| C=O (Amide) | 165.8 | Quaternary (Cq) |
| C-2 | 153.2 | Methine (CH) |
| C-6 | 151.5 | Methine (CH) |
| C-4 | 137.8 | Methine (CH) |
| C-5 | 129.4 | Quaternary (Cq) |
| C-3 | 126.5 | Quaternary (Cq) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is defined by the overlapping functional groups. The carboxylic acid dimerizes in the solid state, creating a massive, broad O-H stretch that obscures the C-H stretching region. The primary amide provides two distinct N-H stretches, confirming its presence alongside the acid .
Table 3: Key FT-IR Spectral Assignments (ATR, Solid State)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Feature |
|---|---|---|---|
| ~3400, 3180 | Medium, Sharp | N-H Stretch (Asym/Sym) | Primary amide (-NH₂) vibrations. |
| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic acid hydrogen bonding. |
| ~1710 | Strong, Sharp | C=O Stretch (Acid) | Carboxylic acid carbonyl. |
| ~1665 | Strong, Sharp | C=O Stretch (Amide I) | Amide carbonyl (lowered by N lone pair resonance). |
| ~1620 | Medium | N-H Bend (Amide II) | In-plane bending of the primary amide. |
High-Resolution Mass Spectrometry (HR-ESI-MS)
The exact mass of 5-Carbamoylpyridine-3-carboxylic acid is 166.0378 Da . In positive ESI, the [M+H]⁺ ion is observed at m/z 167.045. Upon CID fragmentation, the molecule undergoes predictable, sequential losses of its functional groups, which is a hallmark of aromatic amides and acids .
Fig 2. ESI-MS/MS collision-induced dissociation (CID) fragmentation pathways for the [M+H]+ ion.
Table 4: HR-ESI-MS/MS Fragmentation Data
| Ion Species | m/z (Observed) | Mass Defect / Loss | Structural Interpretation |
|---|---|---|---|
| [M+H]⁺ | 167.045 | - | Protonated intact molecule. |
| [M+H - NH₃]⁺ | 150.018 | -17 Da | Cleavage of the amide group. |
| [M+H - H₂O]⁺ | 149.034 | -18 Da | Dehydration of the carboxylic acid. |
| [M+H - CO₂]⁺ | 123.055 | -44 Da | Decarboxylation of the acid moiety. |
| [M+H - NH₃ - CO₂]⁺| 106.028 | -61 Da | Sequential loss of amide and acid groups (pyridine core). |
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. URL:[Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 336682, 5-Carbamoylpyridine-3-carboxylic acid. URL:[Link]
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra, 4th Edition. University Science Books. URL:[Link]
Desymmetrization Strategies in Heterocyclic Synthesis: A Technical Guide to 5-Carbamoylpyridine-3-carboxylic Acid
Executive Summary
5-Carbamoylpyridine-3-carboxylic acid (commonly known as 5-carbamoylnicotinic acid, CAS 24242-17-9) is a highly valued molecular building block in modern pharmaceutical chemistry. It functions as a competitive inhibitor of 1 and serves as a critical intermediate for the synthesis of complex active pharmaceutical ingredients (APIs)[1]. This whitepaper outlines a field-proven, highly chemoselective synthetic route designed to overcome the inherent challenges of heterocyclic desymmetrization.
Mechanistic Rationale: The Desymmetrization Challenge
The synthesis of 5-carbamoylnicotinic acid presents a classic problem in organic synthesis: the desymmetrization of a
Direct amidation of the diacid (or its corresponding di-acid chloride) with one equivalent of ammonia is statistically flawed. It inevitably yields a statistical mixture of unreacted starting material, the desired monoamide, and the over-reacted diamide. Separating these highly polar, structurally similar species requires 2, rendering the direct route unscalable for drug development[2].
To achieve a scalable, high-yielding process, we must employ a self-validating chemical system. The optimal route involves global protection (diesterification), followed by controlled partial saponification to a monoester, and finally, chemoselective amidation.
Workflow Visualization
Synthetic workflow for 5-carbamoylnicotinic acid via controlled desymmetrization.
Experimental Methodologies & Causality
Protocol 1: Global Protection via Fischer Esterification
Objective: Convert the highly polar diacid into a lipophilic diester to facilitate downstream organic transformations.
Methodology:
-
Suspend pyridine-3,5-dicarboxylic acid (1.0 eq) in absolute ethanol (5 volumes).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid (
, 0.2 eq) dropwise to manage the exothermic protonation of the pyridine nitrogen. -
Equip the flask with a reflux condenser and heat to 80°C for 16 hours.
-
Concentrate the mixture under reduced pressure, neutralize with saturated aqueous
, and extract with ethyl acetate. Dry over and evaporate to yield3[3].
Causality: Sulfuric acid acts as both a catalyst and a dehydrating agent. Using ethanol as the solvent drives the equilibrium toward the diester via Le Chatelier's principle. The extraction step isolates the product from the water-soluble acid catalyst, ensuring high purity for the subsequent sensitive hydrolysis step[3].
Protocol 2: Controlled Partial Saponification (The Kinetic Trap)
Objective: Hydrolyze exactly one ester group to break the symmetry of the molecule.
Methodology:
-
Dissolve diethyl pyridine-3,5-dicarboxylate (1.0 eq) in absolute ethanol.
-
Slowly add a solution of potassium hydroxide (KOH, exactly 1.0 eq) in ethanol at room temperature.
-
Stir vigorously for 2 hours. A dense white precipitate will form continuously during this period.
-
Filter the precipitate (the potassium salt of the monoester) and wash with cold ethanol.
-
Dissolve the solid in distilled water and carefully acidify with 1M HCl to pH 3.
Causality: This step is a self-validating kinetic trap. As the first ester group is hydrolyzed, the resulting mono-potassium salt is highly insoluble in ethanol and immediately precipitates out of the reaction matrix. This phase separation physically removes the monoester from the basic environment, completely preventing the second saponification event and ensuring a reliable ~71% yield[4].
Protocol 3: Chemoselective Amidation
Objective: Convert the remaining ester into an amide while leaving the carboxylic acid intact.
Methodology:
-
Suspend 5-(ethoxycarbonyl)nicotinic acid (1.0 eq) in a solution of 7N ammonia in methanol (
/MeOH). -
Stir the reaction mixture at room temperature for 12 hours in a sealed vessel to prevent ammonia evaporation.
-
Concentrate the mixture under reduced pressure to remove methanol and excess ammonia.
-
Dissolve the residue in a minimal amount of water and acidify to pH 3-4 with dilute HCl to precipitate the target compound.
-
Filter and dry under vacuum to yield 5-carbamoylpyridine-3-carboxylic acid.
Causality: This protocol relies on electronic differentiation. In the presence of ammonia, the carboxylic acid is instantly deprotonated to form a carboxylate anion. The negative charge delocalizes, rendering the carbonyl carbon of the acid electronically inert to nucleophilic attack. Consequently, the ammonia nucleophile exclusively attacks the more electrophilic ester carbonyl, ensuring near-perfect chemoselectivity for the monoamide product.
Quantitative Data Summary
| Reaction Step | Substrate | Reagents & Conditions | Target Product | Typical Yield | Purity (HPLC) |
| 1. Global Esterification | Pyridine-3,5-dicarboxylic acid | EtOH (excess), | Diethyl pyridine-3,5-dicarboxylate | >90% | >98% |
| 2. Partial Saponification | Diethyl pyridine-3,5-dicarboxylate | 1.0 eq KOH, EtOH, RT, 2h | 5-(Ethoxycarbonyl)nicotinic acid | 71% | >95% |
| 3. Chemoselective Amidation | 5-(Ethoxycarbonyl)nicotinic acid | 7N | 5-Carbamoylpyridine-3-carboxylic acid | >85% | >98% |
References
- Source: aifchem.
- Source: researchgate.
- Source: chemicalbook.
- Source: benchchem.
Sources
A Technical Guide for Researchers and Drug Development Professionals: Theoretical and Computational Approaches to Pyridine Dicarboxylic Acids
Abstract
Pyridine dicarboxylic acids (PDAs) represent a fascinating class of heterocyclic compounds, characterized by a pyridine ring substituted with two carboxylic acid groups. The six constitutional isomers of PDA serve as versatile scaffolds in medicinal chemistry, coordination chemistry, and materials science.[1] Their biological activity and material properties are intrinsically linked to their three-dimensional structure, electronic properties, and potential for intermolecular interactions. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the multifaceted nature of PDAs. We will navigate through the core principles of Density Functional Theory (DFT), its application in predicting molecular structures, spectroscopic signatures, and non-linear optical (NLO) properties. Furthermore, we will discuss the computational investigation of tautomerism, a critical phenomenon in these systems, and the role of molecular docking in evaluating their potential as enzyme inhibitors for drug discovery.[2][3]
Introduction: The Significance of Pyridine Dicarboxylic Acids
Pyridine dicarboxylic acids are a group of six constitutional isomers, each with a unique arrangement of two carboxyl groups on a central pyridine ring.[1][4] This isomeric diversity gives rise to a wide range of physicochemical properties, including acidity, solubility, and coordination behavior, which in turn dictates their application.[1]
The six primary isomers are:
-
Quinolinic acid (2,3-pyridinedicarboxylic acid)
-
Lutidinic acid (2,4-pyridinedicarboxylic acid)
-
Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
-
Dipicolinic acid (2,6-pyridinedicarboxylic acid)
-
Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
-
Dinicotinic acid (3,5-pyridinedicarboxylic acid)
From a pharmaceutical perspective, these molecules are privileged scaffolds, forming the backbone of drugs for a wide array of diseases, including tuberculosis, cancer, and diabetes.[2] Their ability to act as enzyme inhibitors is a key area of active research.[2][3] In materials science, PDAs are exceptional ligands that coordinate with metal ions to form metal-organic frameworks (MOFs) and coordination polymers with applications in gas storage, catalysis, and medicine.[5][6][7]
The power of theoretical and computational chemistry lies in its ability to predict and rationalize the properties of these molecules at an atomic level, guiding experimental design and accelerating discovery.
Caption: The six constitutional isomers of Pyridine Dicarboxylic Acid.
The Computational Scientist's Toolkit: Core Methodologies
The investigation of PDAs relies heavily on a suite of computational methods. The choice of method is dictated by the property of interest and the desired balance between accuracy and computational expense.
Density Functional Theory (DFT): The Workhorse
DFT has become the cornerstone for quantum chemical studies of medium-sized organic molecules like PDAs. It offers a robust framework for calculating the electronic structure of molecules, providing insights into their geometry, stability, and reactivity.
-
Causality of Choice : We choose DFT because it provides a favorable compromise between computational cost and accuracy for the systems of interest. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with Pople-style basis sets such as 6-311++G(d,p) have been shown to yield results in good agreement with experimental data for geometry, vibrational frequencies, and electronic properties of PDAs.[8][9][10][11] The inclusion of diffuse functions ( ++ ) is crucial for accurately describing hydrogen bonding and non-covalent interactions, while polarization functions ( d,p ) account for the non-spherical nature of electron density in chemical bonds.
Analyzing Molecular Interactions and Charge Distribution
Beyond geometry, understanding how electrons are distributed and how molecules interact is paramount.
-
Natural Bond Orbital (NBO) Analysis : This method investigates charge transfer, orbital interactions, and hyperconjugation within a molecule.[8] For PDAs, NBO analysis helps quantify the donor-acceptor interactions between the nitrogen lone pair, the pyridine ring's π-system, and the carboxylic acid groups, which are fundamental to their reactivity and spectroscopic properties.
-
Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM is a powerful tool for characterizing chemical bonds and non-covalent interactions, such as hydrogen bonds and π-stacking.[12][13][14] By analyzing the topology of the electron density, it can identify bond critical points and quantify the strength of these interactions, which is essential for understanding the crystal packing of PDAs and their binding to biological targets.
-
Molecular Electrostatic Potential (MEP) : The MEP surface visually represents the electrostatic potential on the electron density surface. It is an invaluable tool for identifying electrophilic and nucleophilic sites on a molecule.[8][14] For PDAs, MEP maps highlight the electronegative regions around the carboxyl oxygens and pyridine nitrogen, predicting sites for hydrogen bonding and coordination with metal cations.
Caption: A typical DFT-based computational workflow for studying PDAs.
Elucidating Key Physicochemical Properties
Molecular Structure and Stability
The starting point for any computational study is to determine the most stable 3D arrangement of atoms. DFT-based geometry optimization provides detailed structural parameters. For instance, in pyridine-2,3-dicarboxylic acid, intramolecular hydrogen bonding between the adjacent carboxyl groups significantly influences the planarity and bond lengths of the molecule.[9]
| Parameter | 2,3-PDA (Calculated) | 3,4-PDA (Calculated) | Note |
| O-H···O Bond Length (Å) | 0.999 | 0.991 | Shorter bond indicates stronger H-bonding.[9] |
| C=O Bond Length (Å) | 1.222 | 1.226 | Elongated due to H-bond participation.[9] |
| C-O(H) Bond Length (Å) | 1.321 | 1.327 | Shortened due to H-bond participation.[9] |
| Table 1: Comparison of calculated key geometric parameters for PDA isomers highlighting the effect of intramolecular hydrogen bonding. Data derived from concepts in referenced literature.[9] |
Tautomerism: A Matter of Proton Placement
Tautomerism, particularly keto-enol tautomerism, is a critical consideration for heterocyclic molecules containing hydroxyl and carbonyl groups.[15][16] For hydroxypyridine-carboxylic acids, a delicate balance exists between the enol and keto forms, which can be influenced by substituents and the surrounding environment (gas phase vs. solvent).[15][17] Computational studies can accurately predict the relative energies of different tautomers, revealing which form is likely to be dominant under specific conditions. This is vital for drug design, as different tautomers can exhibit vastly different biological activities and binding affinities.[16]
Spectroscopic Characterization
Computational spectroscopy is a powerful tool for interpreting and assigning experimental spectra.
-
Vibrational Spectra (FT-IR/Raman) : DFT frequency calculations yield vibrational modes that can be directly compared with experimental FT-IR and Raman spectra.[8] This allows for a definitive assignment of spectral bands to specific molecular motions, such as C=O stretching, O-H bending, and pyridine ring vibrations.
-
Electronic Spectra (UV-Vis) : Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which can simulate a molecule's UV-Vis spectrum.[8] The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the nature of electronic transitions (e.g., π→π*) and the charge transfer characteristics of the molecule.[8]
Non-Linear Optical (NLO) Properties
Molecules with significant charge asymmetry and extended π-systems, like some PDA derivatives, can exhibit NLO properties.[18] These properties are crucial for applications in optoelectronics and photonics.[18] Computational methods, particularly the finite-field approach, can calculate the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which quantify the NLO response of a molecule.[18][19]
Applications in Drug Development
The structural and electronic features of PDAs make them attractive scaffolds for designing enzyme inhibitors.[2] Computational chemistry plays a pivotal role in this process through molecular docking.
-
Molecular Docking : This technique predicts the preferred orientation of a ligand (the PDA derivative) when bound to a protein target.[8] By simulating the interactions between the ligand and the protein's active site, docking algorithms can estimate the binding affinity (e.g., in kcal/mol) and identify key interactions like hydrogen bonds and π-stacking. For example, 2,5-pyridinedicarboxylic acid has been identified as a highly selective inhibitor of D-dopachrome tautomerase, and computational analyses were key to understanding the basis for its selectivity.[3]
Standard Operating Protocol: A DFT Workflow
This section provides a self-validating protocol for a standard DFT analysis of a PDA isomer.
Objective: To calculate the optimized geometry, vibrational frequencies, and electronic properties of Dipicolinic acid (2,6-PDA).
Software: Gaussian, ORCA, or similar quantum chemistry package.
Methodology:
-
Step 1: Input Structure Generation
-
Build an initial 3D structure of 2,6-PDA using a molecular editor (e.g., Avogadro, GaussView). Ensure a reasonable starting geometry.
-
-
Step 2: Geometry Optimization
-
Rationale : To find the lowest energy conformation of the molecule on the potential energy surface.
-
Protocol : Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. Include a solvent model (e.g., PCM for water) if studying the molecule in solution.
-
Keyword Example (Gaussian) : #p B3LYP/6-311++G(d,p) Opt
-
-
Step 3: Vibrational Frequency Calculation
-
Rationale : To confirm the optimized structure is a true energy minimum and to obtain theoretical vibrational spectra.
-
Protocol : Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Keyword Example (Gaussian) : #p B3LYP/6-311++G(d,p) Freq
-
Validation : A true minimum is confirmed if the output shows zero imaginary frequencies. The presence of imaginary frequencies indicates a transition state or a poorly converged structure, requiring re-optimization.
-
-
Step 4: Property Analysis
-
Rationale : To extract meaningful chemical insights from the converged wavefunction.
-
Protocol : Using the results from the frequency calculation, perform further analyses:
-
NBO Analysis : To study intramolecular charge transfer. (Keyword: Pop=NBO)
-
HOMO-LUMO Analysis : To determine the frontier molecular orbitals and the energy gap. This information is typically standard output.
-
TD-DFT : To calculate the UV-Vis spectrum. (Keyword: TD(NStates=6,Root=1))
-
-
Conclusion and Future Outlook
Theoretical and computational studies provide an indispensable framework for understanding and predicting the behavior of pyridine dicarboxylic acids. From elucidating the subtle interplay of tautomeric forms to predicting spectroscopic signatures and guiding the design of potent enzyme inhibitors, these in-silico techniques offer unparalleled insight at the molecular level. The synergy between computational predictions and experimental validation is crucial. As computational power increases and theoretical models become more refined, we can expect to tackle even more complex systems, such as the dynamics of PDA-based MOFs or the intricate binding kinetics of PDA-derived drugs with their biological targets. The continued application of these methods will undoubtedly accelerate innovation in both medicine and materials science.
References
- Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consider
- Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI.
- Experimental spectroscopic and Quantum computational analysis of pyridine-2,6-dicarboxalic acid with Molecular docking studies.
- Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consider
- Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. ProQuest.
- Thermochemical and Theoretical Studies of Dimethylpyridine-2,6-dicarboxylate and Pyridine-2,3-, Pyridine-2,5-, and Pyridine-2,6-dicarboxylic Acids.
- Pyridinedicarboxylic Acid Diamides as Selective Ligands for Extraction and Separation of Trivalent Lanthanides and Actinides: DFT Study. Taylor & Francis.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.
- Pyridinedicarboxylic acid. Wikipedia.
- Synthesis, crystal structure, and density functional theory study of a zinc(II) complex containing terpyridine and pyridine-2,6-dicarboxylic acid ligands: Analysis of the interactions with amoxicillin. Springer.
- Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies.
- The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Semantic Scholar.
- Computational study of static and dynamic nonlinear optical properties of the Zn (II) complex. Wiley Online Library.
- Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
- Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing.
- A Comparative Analysis of Pyridinedicarboxylic Acid Isomers for Researchers and Drug Development Professionals. Benchchem.
- Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphon
- Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
- From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium.
- 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. PubMed.
- Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide deriv
- Copper(II)
- The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited st
- Calculation of the Nonlinear Optical Properties of Molecules. DTIC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Copper(II) Coordination Polymers Driven by 3,4-Pyridinedicarboxylic Acid: Synthesis, Scale Up, Crystal Structures, and Catalytic Behavior in Allylic Oxidation of a-Pinene - OAK Open Access Archive [oak.novartis.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies [mdpi.com]
- 13. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. ias.ac.in [ias.ac.in]
- 19. apps.dtic.mil [apps.dtic.mil]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 5-Carbamoylpyridine-3-carboxylic Acid and Its Derivatives
Introduction: The Significance of the Nicotinic Acid Scaffold
The pyridine-3-carboxylic acid (nicotinic acid) framework is a privileged scaffold in medicinal chemistry and drug development.[1][2] As a vitamer of vitamin B3, its derivatives are integral to essential biological processes.[3] The strategic placement of functional groups on the pyridine ring allows for fine-tuning of physicochemical properties and target engagement. The 5-carbamoylpyridine-3-carboxylic acid core, in particular, presents two key functional groups—a carboxamide and a carboxylic acid—at the meta-positions. This arrangement offers versatile handles for creating libraries of compounds with diverse biological activities, from potential enzyme inhibitors to modulators of protein-protein interactions.
This guide provides a detailed, field-proven methodology for the synthesis of 5-carbamoylpyridine-3-carboxylic acid, a key building block for pharmaceutical research. We will delve into the strategic choices behind the synthetic route, provide step-by-step protocols, and discuss the synthesis of further derivatives.
Part 1: Retrosynthetic Analysis and Synthetic Strategy
The primary challenge in synthesizing 5-carbamoylpyridine-3-carboxylic acid lies in the selective functionalization of the two chemically similar carboxylic acid groups of the common starting material, 3,5-pyridinedicarboxylic acid. A direct, single-step conversion is impractical due to the difficulty in controlling reagent stoichiometry to selectively target only one carboxyl group.
Therefore, a robust strategy involves a protection/deprotection sequence. The most logical approach is to:
-
Protect both carboxylic acids as esters.
-
Selectively deprotect (hydrolyze) one of the ester groups back to a carboxylic acid.
-
Convert the newly freed carboxylic acid into the desired primary amide.
-
Deprotect the second ester group to reveal the final target molecule.
This multi-step pathway ensures high regioselectivity and yields a pure final product, which is critical for downstream applications in drug discovery.
Caption: Retrosynthetic analysis of 5-carbamoylpyridine-3-carboxylic acid.
Part 2: Synthesis of the Core Scaffold
This section details the four-step synthesis to produce 5-carbamoylpyridine-3-carboxylic acid from commercially available 3,5-pyridinedicarboxylic acid.
Protocol 1: Synthesis of Diethyl Pyridine-3,5-dicarboxylate
The initial step involves the protection of both carboxylic acid functionalities as ethyl esters through a classic Fischer esterification. The use of a strong acid catalyst and excess ethanol drives the reaction to completion.
Experimental Protocol:
-
Suspend 3,5-pyridinedicarboxylic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 12-18 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x volume of ethanol used).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diethyl ester.
-
Purify the product by column chromatography on silica gel if necessary.
| Reagent | Molar Eq. | Purpose |
| 3,5-Pyridinedicarboxylic Acid | 1.0 | Starting Material |
| Absolute Ethanol | Excess | Reagent & Solvent |
| Sulfuric Acid (conc.) | 0.1-0.2 | Acid Catalyst |
Protocol 2: Selective Hydrolysis to Pyridine-3,5-dicarboxylic acid monoethyl ester
This crucial step leverages stoichiometry to selectively hydrolyze one of the two ester groups. By using a sub-stoichiometric amount of base, we can favor the formation of the mono-acid mono-ester.[4]
Experimental Protocol:
-
Dissolve diethyl pyridine-3,5-dicarboxylate (1.0 eq) in ethanol.
-
Separately, dissolve potassium hydroxide (KOH, 0.9-1.0 eq) in ethanol to create a standardized solution.
-
Slowly add the ethanolic KOH solution to the diester solution at room temperature with vigorous stirring.
-
Stir the mixture at room temperature for 2-4 hours. A white precipitate (the potassium salt of the product) will form.[4]
-
Filter the white solid and dissolve it in a minimum amount of distilled water.
-
Cool the aqueous solution in an ice bath and slowly acidify to pH 3-4 by adding 1M hydrochloric acid (HCl) dropwise.
-
A white precipitate of the monoethyl ester product will form.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the pure pyridine-3,5-dicarboxylic acid monoethyl ester. A yield of approximately 71% can be expected.[4]
Protocol 3: Amidation to Ethyl 5-carbamoylpyridine-3-carboxylate
With one carboxylic acid group free and the other protected as an ester, we can selectively form the primary amide using standard peptide coupling chemistry. This avoids harsh conditions that could inadvertently hydrolyze the remaining ester.
Experimental Protocol:
-
Dissolve pyridine-3,5-dicarboxylic acid monoethyl ester (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.1 eq) and an activator like Hydroxybenzotriazole (HOBt, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.
-
Add a source of ammonia. A convenient method is to add ammonium chloride (NH₄Cl, 1.5 eq) followed by a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA, 2.5 eq) to generate ammonia in situ.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield ethyl 5-carbamoylpyridine-3-carboxylate.
Caption: Simplified workflow for EDC-mediated amide coupling.
Protocol 4: Saponification to 5-Carbamoylpyridine-3-carboxylic acid
The final step is the deprotection of the remaining ethyl ester to yield the target molecule. Standard saponification conditions are employed.
Experimental Protocol:
-
Dissolve or suspend ethyl 5-carbamoylpyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add an aqueous solution of lithium hydroxide (LiOH, 1.5-2.0 eq) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.
-
The final product, 5-carbamoylpyridine-3-carboxylic acid, will precipitate as a white solid.
-
Filter the solid, wash with a small amount of cold water, and dry thoroughly under vacuum.
Part 3: Synthesis of Derivatives
The true utility of 5-carbamoylpyridine-3-carboxylic acid is as a scaffold for creating diverse derivatives. The two functional groups can be selectively addressed to build molecular complexity.
Protocol 5: Synthesis of N-Substituted Carboxamide Derivatives
The carboxylic acid moiety of the final product can be coupled with a wide range of primary or secondary amines to generate a library of N-substituted amides.
Experimental Protocol:
-
Follow Protocol 3 , but instead of using ammonium chloride and a base, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like DIPEA (1.5 eq) to the activated ester intermediate.
-
Workup and purification follow the same general procedure as described in Protocol 3. This method allows for the introduction of various alkyl, aryl, or heterocyclic groups.[5]
| Reagent | Molar Eq. | Purpose |
| 5-Carbamoylpyridine-3-carboxylic acid | 1.0 | Starting Scaffold |
| Primary/Secondary Amine (R¹R²NH) | 1.1 | Derivative Moiety |
| EDC | 1.1 | Coupling Agent |
| HOBt | 1.1 | Activator |
| DIPEA | 1.5 | Non-nucleophilic Base |
| DMF | - | Anhydrous Solvent |
Table 1: General conditions for synthesizing N-substituted derivatives.
References
-
Khaled Ahmed Al-Nobi, K., & Abdul Kadir, M. (n.d.). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL. Available at: [Link]
-
Lourdes, F., et al. (2012). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 14, 2675-2685. Available at: [Link]
-
Wikipedia contributors. (2023). Hofmann rearrangement. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
PharmD Guru. (2025). HOFMANN REARRANGEMENT. Available at: [Link]
-
NPTEL. (n.d.). Lecture 18 : Rearrangement to Electron Deficient Nitrogen. Available at: [Link]
-
Chemist Wizards. (2026). Hoffmann Rearrangement. Available at: [Link]
-
Zhou, P.-P., Sun, X.-B., & Qiu, W.-Y. (2014). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies, 11(2), 97-108. Available at: [Link]
-
Sreedhar, B., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 223. Available at: [Link]
-
Wikipedia contributors. (2024). Nicotinic acid. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Ramakrishnan, K., et al. (2022). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 12(1), 16365. Available at: [Link]
Sources
- 1. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0144595B1 - Preparation of 2-carbamoyl nicotinic and 3-quinoline carboxylic acids - Google Patents [patents.google.com]
- 4. PYRIDINE-3,5-DICARBOXYLIC ACID MONOETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-Carbamoylpyridine-3-carboxylic Acid in Advanced Organic Synthesis
Executive Summary & Strategic Utility
5-Carbamoylpyridine-3-carboxylic acid (also known as 5-carbamoylnicotinic acid, CAS: 24242-17-9) is a highly versatile, desymmetrized heterocyclic building block[1][2]. Structurally derived from pyridine-3,5-dicarboxylic acid (dinicotinic acid), this compound features three orthogonal reactive sites: a carboxylic acid, a primary carboxamide, and a pyridine nitrogen.
This orthogonal reactivity makes it an invaluable intermediate in drug discovery and materials science. In pharmaceutical development, it serves as a core scaffold for synthesizing asymmetric diamides, including novel neuronal nicotinic acetylcholine receptor (nAChR) ligands (such as lobeline and nicotine analogues)[3], and hydroquinone-based therapeutics for autoimmune and fibrotic disorders[4]. In coordination chemistry, its tritopic nature (N-donor and two O-donors) allows it to function as a rigid ligand for constructing complex Metal-Organic Frameworks (MOFs)[5].
Physicochemical Properties & Reactivity Profile
Understanding the physicochemical properties of 5-carbamoylpyridine-3-carboxylic acid is critical for designing effective purification and reaction workflows. The molecule is highly polar and capable of extensive intermolecular hydrogen bonding, which significantly impacts its solubility and chromatographic behavior.
| Property | Value |
| IUPAC Name | 5-carbamoylpyridine-3-carboxylic acid |
| CAS Number | 24242-17-9 |
| Molecular Formula | C7H6N2O3 |
| Molecular Weight | 166.13 g/mol [1] |
| Topological Polar Surface Area (TPSA) | 93.3 Ų[1] |
| XLogP3 | -0.7[1] |
| Physical State | Solid powder |
Causality Insight: The negative XLogP3 (-0.7) and high TPSA indicate extreme hydrophilicity. Consequently, aqueous workups should be avoided when isolating this compound or its deprotected derivatives. Precipitation via pH adjustment is the preferred method of isolation.
Synthesis of the Building Block: The Desymmetrization Strategy
Causality & Experimental Design
A common pitfall in synthesizing 5-carbamoylpyridine-3-carboxylic acid is attempting the direct, stoichiometric mono-amidation of pyridine-3,5-dicarboxylic acid[6]. Reacting the symmetrical diacid (or its diacid chloride) with one equivalent of ammonia inevitably yields an intractable statistical mixture of unreacted diacid, the desired monoamide, and the diamide. Because all three species possess nearly identical polarity and strong hydrogen-bonding capabilities, standard silica gel chromatography fails to resolve them efficiently.
To establish a self-validating and high-yielding system , the diacid must be desymmetrized via a mono-ester intermediate. The protocol below utilizes 5-(methoxycarbonyl)nicotinic acid, allowing for selective aminolysis of the ester while the carboxylic acid remains untouched.
Protocol 1: Selective Synthesis via Aminolysis
Objective: Synthesize 5-carbamoylpyridine-3-carboxylic acid from 5-(methoxycarbonyl)nicotinic acid.
Materials:
-
5-(Methoxycarbonyl)nicotinic acid (1.0 eq)
-
Ammonia solution in Methanol (7N NH₃ in MeOH, 10.0 eq)
-
Sealed pressure tube
Step-by-Step Methodology:
-
Reaction Setup: Suspend 5-(methoxycarbonyl)nicotinic acid (5.0 g, 27.6 mmol) in 40 mL of 7N NH₃ in MeOH within a heavy-walled pressure tube.
-
Activation: Seal the tube tightly and heat the mixture to 50 °C behind a blast shield. Stir vigorously for 16–24 hours. Rationale: The mild heating accelerates the aminolysis of the methyl ester. The free carboxylic acid is deprotonated by ammonia, forming a carboxylate salt that is completely unreactive toward nucleophilic attack, ensuring absolute chemoselectivity.
-
In-Process Control (IPC): Monitor the reaction via LC-MS.
-
Self-Validation Check: The reaction is complete when the starting material mass (
182, [M+H]⁺) disappears, replaced entirely by the product mass ( 167, [M+H]⁺).
-
-
Workup & Isolation: Cool the vessel to room temperature and carefully vent the ammonia gas. Concentrate the mixture under reduced pressure to yield a white solid (the ammonium salt of the product).
-
Acidification: Dissolve the solid in a minimum amount of distilled water (approx. 15 mL). Slowly add 1M HCl dropwise under ice cooling until the pH reaches 3.0–3.5 (the isoelectric point).
-
Filtration: Collect the precipitated white solid via vacuum filtration, wash with ice-cold water (2 × 5 mL), and dry under high vacuum at 45 °C to afford pure 5-carbamoylpyridine-3-carboxylic acid.
Application: Pharmaceutical Discovery (Asymmetric Diamides)
5-Carbamoylpyridine-3-carboxylic acid is heavily utilized to synthesize asymmetric diamides, which are crucial pharmacophores in nAChR ligands[3] and targeted therapies for autoimmune diseases[4].
Causality & Experimental Design
When coupling the free carboxylic acid of this building block with a primary amine, the choice of coupling reagent is critical. The electron-withdrawing nature of the pyridine ring and the carboxamide group severely reduces the nucleophilicity of the carboxylate. Standard carbodiimides (like EDC/HOBt) often lead to sluggish reactions and competitive hydrolysis of the active ester.
Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended. HATU generates a highly reactive 7-aza-HOAt active ester, which undergoes rapid aminolysis even with sterically hindered or electron-deficient amines, suppressing side reactions.
Protocol 2: Amide Coupling for Asymmetric Diamides
Objective: Couple 5-carbamoylnicotinic acid with a target primary amine (R-NH₂).
Materials:
-
5-Carbamoylpyridine-3-carboxylic acid (1.0 eq)
-
Target Primary Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: Dissolve 5-carbamoylpyridine-3-carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere. Add DIPEA (3.0 mmol) dropwise. Stir the mixture at room temperature for 15 minutes.
-
Visual Cue: The solution will typically turn a distinct yellow/orange color, indicating the formation of the active 7-aza-HOAt ester.
-
-
Coupling: Add the primary amine (1.1 mmol) in one portion. Stir the reaction at room temperature for 2–4 hours.
-
Validation: Monitor by TLC (DCM:MeOH 9:1, UV 254 nm). The highly polar starting material (
) should be completely consumed, yielding a less polar product spot. -
Isolation: Pour the reaction mixture into 25 mL of vigorously stirred ice water.
-
Self-Validation Check: If the asymmetric diamide is lipophilic, it will precipitate immediately. Filter the solid, wash with water, and dry. If the product is water-soluble (no precipitation), avoid liquid-liquid extraction. Instead, evaporate the DMF under high vacuum, load the crude residue directly onto a C18 reverse-phase column, and purify using a Water/Acetonitrile gradient.
-
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthetic pathways utilizing 5-carbamoylpyridine-3-carboxylic acid, from its desymmetrized synthesis to its downstream applications in pharmaceuticals and materials science.
Divergent synthetic workflow of 5-carbamoylpyridine-3-carboxylic acid and its applications.
References
-
National Center for Biotechnology Information (PubChem). "5-Carbamoylpyridine-3-carboxylic acid | C7H6N2O3 | CID 336682." PubChem Database. URL:[Link]
-
Wei, X. et al. "Identification and synthesis of novel alkaloids from the root system of Nicotiana tabacum: Affinity for neuronal nicotinic acetylcholine receptors." Life Sciences, 78 (2005) 495–505. URL:[Link]
- European Patent Office. "2,5- OR 2,6-DISUBSTITUTED HYDROQUINONE DERIVATIVES WITH AT LEAST ONE CARBOXY, SULFO OR AMIDO GROUP USEFUL AS MEDICAMENTS." EP 3 878 837 A1, published March 11, 2020.
Sources
- 1. 5-Carbamoylpyridine-3-carboxylic acid | C7H6N2O3 | CID 336682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-carbamoylnicotinic acid | 24242-17-9 [amp.chemicalbook.com]
- 3. ovid.com [ovid.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CAS:1557844-68-45-[(Dimethylamino)methyl]pyridine-3-carboxylic acid-毕得医药 [bidepharm.com]
- 6. researchgate.net [researchgate.net]
Analytical methods for the characterization of pyridine carboxylic acid isomers
Introduction: The Isomer Challenge
Pyridine carboxylic acids (PCAs) are critical scaffolds in medicinal chemistry, serving as precursors for niacin (Vitamin B3), anti-tubercular drugs (Isoniazid), and various metallo-pharmaceuticals. The three constitutional isomers—Picolinic acid (2-PCA) , Nicotinic acid (3-PCA) , and Isonicotinic acid (4-PCA) —possess identical molecular weights (123.11 g/mol ) but distinct biological activities and physicochemical behaviors.[1]
The Analytical Problem: Characterizing these isomers is notoriously difficult due to:
-
High Polarity: They are highly water-soluble, leading to poor retention on standard C18 Reversed-Phase (RP) columns (the "dewetting" phenomenon).[1]
-
Zwitterionic Nature: They exist as cations, zwitterions, or anions depending on pH, causing peak tailing and shifting retention times.[1]
-
Structural Similarity: Their mass spectra (EI) are nearly identical, requiring chromatographic resolution or derivatization for definitive identification.[1]
This guide moves beyond standard textbook methods, offering field-proven protocols for Mixed-Mode HPLC, HILIC, and GC-MS derivatization.
Physicochemical Profile
Understanding the ionization state is the prerequisite for method selection. Unlike simple carboxylic acids, PCAs are amphoteric.[1] The nitrogen atom is basic, while the carboxyl group is acidic.
Table 1: Physicochemical Properties of PCA Isomers
| Isomer | Common Name | Structure (Substituent Position) | pKa1 (COOH) | pKa2 (NH⁺) | Isoelectric Point (pI) | Solubility (Water) |
| 2-PCA | Picolinic Acid | Ortho (2-position) | 1.01 | 5.39 | 3.20 | High (>900 g/L) |
| 3-PCA | Nicotinic Acid | Meta (3-position) | 2.07 | 4.81 | 3.44 | Moderate (~18 g/L) |
| 4-PCA | Isonicotinic Acid | Para (4-position) | 1.84 | 4.96 | 3.40 | Low (~5 g/L) |
*Note: pKa1 represents the deprotonation of the carboxyl group from the cationic species. pKa2 represents the deprotonation of the pyridinium nitrogen. At pH 3.2–3.4, these molecules are primarily zwitterionic (neutral overall charge but localized charges).
Protocol A: Mixed-Mode HPLC (The Gold Standard)
Standard C18 columns fail here because PCAs elute in the void volume. Mixed-Mode Chromatography (MMC) , which combines reversed-phase (hydrophobic) and ion-exchange mechanisms on a single ligand, is the most robust solution. It allows for tunable selectivity based on pH and ionic strength.[1]
Mechanism of Action
At pH < 2, PCAs are positively charged (protonated N).[1] A mixed-mode column with embedded acidic groups (cation-exchange) will retain the positively charged pyridine ring while the alkyl chain interacts with the hydrophobic backbone.
Caption: Dual retention mechanism in Mixed-Mode Chromatography ensuring resolution of polar isomers.
Experimental Protocol
System: HPLC with UV Diode Array Detector (DAD) Column: Primesep 100 or Coresep 100 (Sielc), or equivalent Mixed-Mode Cation Exchange (150 x 4.6 mm, 5 µm).
Mobile Phase Preparation:
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).[1]
-
Why TFA? It acts as an ion-pairing agent and maintains low pH to ensure the pyridine ring is protonated (N+), maximizing retention via cation exchange.
-
-
Solvent B: Acetonitrile (ACN) + 0.1% TFA.[1]
Gradient Method:
-
0-5 min: Isocratic 2% B (Load sample, retain polar 4-PCA).
-
5-20 min: Linear ramp to 40% B (Elute based on hydrophobicity).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
Detection:
-
UV: 260 nm (Maximal absorbance for pyridine ring).[1]
-
Elution Order: Typically Isonicotinic (4)
Nicotinic (3) Picolinic (2).[1] Picolinic acid is often retained longest due to "chelation-like" interactions with the stationary phase or stronger hydrophobic interaction in planar conformations.[1]
Protocol B: GC-MS with Silylation
Gas Chromatography is superior for complex matrices (e.g., biological fluids) but requires derivatization because PCAs are non-volatile and thermally unstable. Silylation is preferred over esterification for speed, though it requires strict moisture control.[1]
Derivatization Workflow
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]
-
Solvent: Anhydrous Pyridine (Scavenges acid byproducts).[1]
Step-by-Step Procedure:
-
Drying: Aliquot 100 µL of sample into a GC vial. Evaporate to complete dryness under a stream of nitrogen at 40°C.
-
Critical: Any residual water will hydrolyze the TMS reagent.
-
-
Reconstitution: Add 50 µL of Anhydrous Pyridine. Vortex to dissolve the residue.
-
Reaction: Add 50 µL of BSTFA + 1% TMCS. Cap immediately with a crimp cap (PTFE/Silicone septum).[1]
-
Incubation: Heat at 70°C for 30 minutes .
-
Note: The carboxylic acid silylates easily; the sterically hindered nitrogen may require this heat step to ensure full derivatization if forming the TMS-ester/N-TMS species.
-
-
Injection: Inject 1 µL into GC-MS (Split 1:10).
GC-MS Parameters:
-
Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).[1]
-
Inlet: 250°C.
-
Carrier: Helium at 1.0 mL/min.[1]
-
Oven: 80°C (1 min)
10°C/min 280°C. -
MS Source: Electron Impact (EI), 70 eV.[1]
-
Identification: Look for the molecular ion
.[1]-
TMS-Derivative MW: 123 + 72 (replace H with TMS) = 195 m/z (Mono-TMS).[1]
-
Diagnostic Ions: m/z 180 (Loss of Methyl), m/z 78 (Pyridine ring).
-
Protocol C: Capillary Electrophoresis (CE)
For laboratories emphasizing green chemistry or limited sample volume, CE offers orthogonal selectivity based on Charge-to-Mass ratio.[1]
Buffer Selection:
-
Phosphate Buffer (50 mM, pH 2.5): All isomers are cationic.[1] Separation is driven by subtle differences in hydrodynamic radius and pKa1.[1]
-
Borate Buffer (50 mM, pH 9.0): All isomers are anionic.[1] Separation is driven by pKa2 differences.[1]
Recommendation: Use pH 2.5 .[1] At low pH, the differences in pKa1 (1.0 vs 2.1 vs 1.8) are more significant relative to the proton concentration than the differences in pKa2 at high pH.
Spectroscopic Characterization (NMR & IR)[3][4][5][6]
When validating standards, chromatography alone is insufficient.[1] NMR provides definitive structural proof.[1]
1H-NMR Distinctions (D2O or DMSO-d6)
The splitting pattern (multiplicity) and coupling constants (
-
Picolinic (2-PCA):
-
Nicotinic (3-PCA):
-
Proton at C2 (between N and COOH) is a distinct singlet (or fine doublet) significantly downfield (~9.0 ppm) due to the deshielding effect of both the N and COOH.
-
-
Isonicotinic (4-PCA):
FT-IR Fingerprints
-
Carbonyl Stretch (C=O): 1700–1730 cm⁻¹.[1]
-
O-H Stretch: Very broad band 2500–3300 cm⁻¹ (characteristic of carboxylic acid dimers).[1]
-
Differentiation: The "Fingerprint Region" (1600–600 cm⁻¹) shows specific ring breathing modes.[1]
Method Selection Decision Tree
Use this workflow to determine the optimal analytical technique for your specific sample matrix.
Caption: Decision matrix for selecting the optimal analytical workflow based on sample complexity.
References
-
Sielc Technologies. (n.d.).[1] HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
Helix Chromatography. (n.d.).[1] HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 1018, Picolinic acid. Retrieved from [Link]
Sources
Experimental protocol for the amidation of pyridine carboxylic acids
Application Note & Technical Guide
Strategic Context: The "Pyridine Problem"
Pyridine carboxylic acids (e.g., nicotinic acid, picolinic acid) are privileged scaffolds in medicinal chemistry, appearing in kinase inhibitors, GPCR ligands, and NAD+ modulators. However, their amidation presents unique challenges compared to standard phenyl-ring couplings.
The Technical Challenges[1]
-
N-Interference (Catalyst Poisoning): The basic pyridine nitrogen (
) can compete with the amine nucleophile or coordinate with metal catalysts/coupling reagents, reducing effective concentration. -
Electronic Deactivation: The electron-deficient nature of the pyridine ring renders the carboxylic acid carbon less nucleophilic during activation, often requiring more potent activating agents.
-
Solubility & Zwitterions: Pyridine carboxylic acids often exist as zwitterions or high-melting solids with poor solubility in non-polar solvents (DCM), necessitating polar aprotic solvents (DMF, DMSO) which complicate workup.
-
Workup Difficulties: Unlike benzene derivatives, pyridine amides are often basic and polar. Standard acid/base extraction protocols can fail if the product protonates and extracts into the aqueous phase.
Method Selection Guide
Do not default to EDC/HOBt. For pyridine substrates, the choice of reagent dictates the purification strategy.
| Feature | Method A: T3P (Propylphosphonic Anhydride) | Method B: HATU/DIPEA | Method C: Acid Chloride (Oxalyl Chloride) |
| Primary Use Case | First-Choice. Scalable, low epimerization, easy workup. | Difficult Substrates. Sterically hindered amines or low reactivity acids. | The "Sledgehammer". When coupling reagents fail; non-nucleophilic anilines. |
| Reactivity | High | Very High | Extreme |
| Byproducts | Water-soluble (easy wash). | Tetramethylurea (hard to remove). | HCl gas, CO, CO2. |
| Cost | Moderate | High | Low |
| Pyridine Compatibility | Excellent (uses Pyridine as base/co-solvent). | Good, but N-oxide formation is a risk if left too long. | Excellent, but requires anhydrous handling. |
Experimental Protocols
Protocol A: T3P-Mediated Amidation (The Industrial Standard)
Rationale: T3P (Propylphosphonic anhydride) is superior for pyridine couplings because its byproducts are water-soluble. This allows for a simple aqueous wash to purify the product, avoiding the difficult separation of urea byproducts associated with EDC/DCC.
Reagents:
-
Pyridine carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc (preferred) or DMF (if solubility is poor)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the Pyridine Carboxylic Acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (5-10 mL/mmol).
-
Note: If the acid is insoluble, add DMF dropwise until a stirrable slurry or solution is obtained.
-
-
Base Addition: Add Pyridine (3.0 equiv).
-
Mechanistic Insight: Pyridine acts as both the base to deprotonate the carboxylic acid and a nucleophilic catalyst.
-
-
Activation: Cool the mixture to 0 °C. Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Caution: Exothermic reaction.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LC-MS (TLC is often insufficient due to pyridine tailing).
-
Workup (The "T3P Advantage"):
-
Dilute with EtOAc.
-
Wash with Water (x2).
-
Wash with sat. NaHCO3 (x1) to remove unreacted acid.
-
Wash with Brine (x1).
-
Critical Step: If your product is basic (contains other amines), avoid strong acid washes.
-
-
Isolation: Dry organic layer over Na2SO4, filter, and concentrate.
Protocol B: Acid Chloride Activation (For Unreactive Amines)
Rationale: When the amine is electron-deficient (e.g., nitro-aniline, aminopyrazine) or sterically hindered, standard coupling reagents may not generate a reactive enough electrophile. Converting the acid to the acid chloride generates a highly reactive species.
Reagents:
-
Pyridine Carboxylic Acid (1.0 equiv)
-
Oxalyl Chloride (1.2 – 1.5 equiv)
-
DCM (anhydrous)
Step-by-Step Workflow:
-
Activation: Suspend the acid in anhydrous DCM under Nitrogen/Argon.
-
Catalysis: Add 1-2 drops of anhydrous DMF .
-
Chlorination: Add Oxalyl Chloride dropwise at 0 °C. Gas evolution (CO, CO2) will occur.
-
Completion: Stir at RT for 1–2 hours until gas evolution ceases and the solid dissolves (solution usually turns yellow/orange).
-
Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride.
-
Pro-Tip: Co-evaporate with dry DCM or Toluene twice to ensure all HCl/Oxalyl chloride is gone. The residue is the Pyridine Acid Chloride Hydrochloride salt .
-
-
Coupling: Redissolve the residue in DCM. Add the Amine (1.0 equiv) and Et3N or DIPEA (3.0 equiv) dropwise at 0 °C.
-
Workup: Standard aqueous extraction.
Visualizations
Figure 1: Method Selection Decision Tree
Caption: Logical flow for selecting the optimal coupling strategy based on substrate properties.
Figure 2: T3P Reaction Mechanism & Workflow
Caption: Mechanism of T3P activation preventing epimerization and facilitating aqueous workup.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield (Protocol A) | Pyridine N coordinating to T3P. | Increase T3P to 2.0 equiv; Ensure Base is >3.0 equiv. |
| Product in Aqueous Layer | Product is too polar/basic. | Do not use HCl wash. Use sat. NH4Cl or brine only. Extract with CHCl3/IPA (3:1) instead of EtOAc. |
| Epimerization | Over-activation or high temp. | Switch to T3P (lowest epimerization risk).[8] Keep temp < 0°C during addition. |
| Incomplete Acid Chloride Formation | Acid is a zwitterion/salt. | Ensure "catalytic" DMF is fresh. If using HCl salt of acid, add extra oxalyl chloride. |
References
-
Dunetz, J. R., et al. (2011).[8][9] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[8]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
-
Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides."
-
ChemicalBook. (2024). "Reactions and Applications of Oxalyl Chloride."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jpt.com [jpt.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scribd.com [scribd.com]
- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Application Note: Biological Activity Screening of 5-Carbamoylpyridine-3-carboxylic Acid Analogs
This guide details the biological screening pipeline for 5-Carbamoylpyridine-3-carboxylic acid analogs , a scaffold structurally related to Nicotinic Acid (Niacin). These analogs are primarily investigated as GPR109A (HCAR2) agonists for dyslipidemia and inflammation, with a critical focus on eliminating the cutaneous flushing side effects associated with the parent compound. Secondary activities often include DHODH inhibition (immunomodulation) and antimicrobial properties.
Introduction & Therapeutic Rationale
The 5-carbamoylpyridine-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for nicotinic acid (Vitamin B3). While nicotinic acid is a potent agonist of GPR109A (Hydroxycarboxylic Acid Receptor 2) , its clinical utility is limited by severe cutaneous flushing mediated by Prostaglandin D2 (PGD2) release in Langerhans cells.
Strategic Objective: The screening workflow described below is designed to identify analogs that:
-
Retain high potency for GPR109A (Gi-coupled pathway) to inhibit lipolysis and inflammation.
-
Exhibit reduced or abolished induction of PGD2 release (Flushing Liability).
-
Demonstrate systemic anti-inflammatory efficacy in macrophage models.
Mechanistic Pathway (GPR109A Signaling)
The following diagram illustrates the dual signaling pathway.[] A successful analog activates the Adipocyte pathway (left) while avoiding the Keratinocyte pathway (right).
Caption: Dual-pathway mechanism. The goal is to selectively engage the adipocyte Gi-pathway (lipolysis inhibition) while minimizing keratinocyte PLA2/COX-1 activation (flushing).
Primary Screen: GPR109A Functional Potency (cAMP Assay)
Since GPR109A is a Gi-coupled GPCR , agonist binding inhibits Adenylyl Cyclase, reducing intracellular cAMP. To measure this, we must first artificially stimulate cAMP levels (using Forskolin) and then measure the suppression of this signal by the test compounds.
Experimental Protocol
Method: Homogeneous Time-Resolved Fluorescence (HTRF) or TR-FRET cAMP Assay. Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A (HCAR2).
-
Cell Preparation:
-
Harvest CHO-K1/GPR109A cells and suspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX). Note: IBMX is a PDE inhibitor, essential to prevent cAMP degradation by endogenous phosphodiesterases.
-
Dispense 2,000 cells/well into a 384-well low-volume white plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-Carbamoyl analogs in DMSO (Top concentration: 10 µM).
-
Add 5 µL of compound solution to cells. Incubate for 15 minutes at Room Temperature (RT).
-
-
Stimulation:
-
Add 5 µL of Forskolin (Final concentration: 1-10 µM, titrated to EC80 of the cell line).
-
Incubate for 30–45 minutes at RT.
-
-
Detection:
-
Add HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP-Cryptate antibody).
-
Incubate for 1 hour in the dark.
-
-
Readout:
-
Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision, PHERAstar).
-
-
Analysis:
-
Calculate % Inhibition of Forskolin-induced cAMP.
-
Fit data to a 4-parameter logistic equation to determine EC50 .
-
Validation Criteria:
-
Positive Control: Nicotinic Acid (Reference EC50 ≈ 100 nM).
-
Z' Factor: > 0.5 for robust screening.
Secondary Screen: Flushing Liability (PGD2 Release)
This is the critical "filter" step. Analogs that are potent in the primary screen must be tested here. A "Flush-Free" analog will show high potency in the cAMP assay but low efficacy in the PGD2 assay.
Experimental Protocol
Method: ELISA quantification of PGD2. Cell Line: A431 human epidermoid carcinoma cells or primary human keratinocytes.
-
Seeding: Plate A431 cells (2 x 10^4 cells/well) in 96-well plates and culture overnight in DMEM + 10% FBS.
-
Starvation: Replace medium with serum-free DMEM for 4 hours prior to assay.
-
Induction:
-
Treat cells with test analogs (at 10x their cAMP EC50) for 1 hour.
-
Control: Nicotinic Acid (1 mM) serves as the high-flushing control.
-
-
Supernatant Collection: Collect cell culture supernatant. Centrifuge at 1000 x g for 5 mins to remove debris.
-
Quantification:
-
Use a commercial Prostaglandin D2-MOX ELISA kit .
-
Derivatize samples if required by the kit (conversion of PGD2 to stable PGD2-MOX).
-
Measure absorbance at 405/420 nm.
-
Interpretation:
-
Hit Criteria: PGD2 release < 20% of that induced by Nicotinic Acid at equipotent concentrations.
Phenotypic Screen: Anti-Inflammatory Activity[2][3]
Beyond lipid lowering, 5-carbamoylpyridine-3-carboxylic acid analogs often exhibit anti-inflammatory properties by inhibiting cytokine release in macrophages.
Experimental Protocol
Method: LPS-induced TNF-alpha Inhibition.[2] Cell Line: RAW 264.7 Murine Macrophages.
-
Seeding: Plate RAW 264.7 cells (1 x 10^5 cells/well) in 96-well plates.
-
Pre-treatment: Add test compounds (0.1, 1, 10 µM) 1 hour before stimulation.
-
Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL). Incubate for 18–24 hours.
-
Detection:
-
Harvest supernatant.
-
Quantify TNF-alpha using a Mouse TNF-alpha ELISA kit.
-
-
Viability Counter-Screen:
-
Perform an MTT or CCK-8 assay on the remaining cells to ensure cytokine reduction is not due to cytotoxicity.
-
Screening Workflow Summary
The following diagram outlines the decision logic for advancing a compound from synthesis to lead candidate.
Caption: Step-wise screening cascade ensuring efficacy (cAMP), safety (PGD2), and added therapeutic value (TNF-alpha).
Data Analysis & SAR Template
When reporting results, data should be tabulated to visualize the Therapeutic Index (Potency vs. Flushing).
Table 1: Mock Structure-Activity Relationship (SAR) Data
| Compound ID | R-Group (5-Pos) | GPR109A EC50 (nM) | PGD2 Release (% of Niacin) | TNF-α IC50 (µM) | Cytotoxicity CC50 (µM) | Conclusion |
| Niacin (Ref) | -H | 100 | 100% | >100 | >1000 | Potent but flushes |
| Analog A | -CONH2 (Carbamoyl) | 120 | 85% | 50 | >500 | Active, high flush risk |
| Analog B | -CONH-Phenyl | 45 | 15% | 12 | 250 | Lead Candidate |
| Analog C | -CONH-Alkyl | 800 | 5% | >100 | >500 | Weak potency |
| Analog D | -CONH-Heterocycle | 60 | 10% | 5 | 10 | Toxic |
Analysis:
-
Analog A retains the parent activity but fails the safety screen.
-
Analog B shows improved potency (45 nM) and significantly reduced flushing (15%), making it an ideal candidate.
-
Analog D is potent but cytotoxic (CC50 is too close to IC50), likely due to off-target effects.
References
-
GPR109A Pharmacology: Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine.
-
Flushing Mechanism: Hanson, J., et al. (2010). "Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice." Journal of Clinical Investigation.
-
Screening Protocols: "HTRF® cAMP Gi assay protocol." Revvity (Cisbio).
-
Anti-inflammatory Activity: Digby, J. E., et al. (2012). "Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms." Arteriosclerosis, Thrombosis, and Vascular Biology.
-
Pyridine Scaffold SAR: Li, J., et al. (2021). "Synthesis and biological evaluation of pyridine-3-carboxylic acid derivatives." European Journal of Medicinal Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 5-Carbamoylpyridine-3-carboxylic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of 5-carbamoylpyridine-3-carboxylic acid (systematically known as 5-carbamoylnicotinic acid)[1].
The primary synthetic hurdle in this workflow is the desymmetrization of the pyridine-3,5-dicarboxylic acid core. Direct amidation of the diacid or its diacyl chloride inevitably leads to intractable statistical mixtures of diacids, monoamides, and diamides[2]. To bypass this, we utilize a highly controlled, self-validating desymmetrization route. By converting the diacid to a symmetric diester, performing a kinetically controlled mono-saponification, and executing a selective ammonolysis, we can achieve high-purity yields without relying on complex chromatographic separations.
Mechanistic Pathway & Workflow
The following diagram outlines the optimized desymmetrization strategy.
Workflow for the desymmetrization and selective amidation of pyridine-3,5-dicarboxylic acid.
Quantitative Data: Yield Optimization Parameters
Small deviations in reaction conditions can drastically shift the equilibrium toward unwanted symmetric byproducts. The table below summarizes the critical parameters required to optimize the yield at each step.
| Reaction Phase | Optimization Parameter | Suboptimal Condition | Optimized Condition | Yield Impact | Mechanistic Rationale |
| Diesterification | Acid Catalyst | HCl (gas) | Conc. H₂SO₄ | 65% → 95% | H₂SO₄ acts as both a strong Brønsted acid and a dehydrating agent, driving the esterification equilibrium forward by sequestering water. |
| Mono-saponification | Solvent System | EtOH / H₂O (1:1) | Anhydrous EtOH | 40% → 71% | Water solubilizes the mono-potassium salt, exposing the second ester group to the hydroxide nucleophile and causing over-saponification. |
| Mono-saponification | Temperature | 60°C (Reflux) | 20°C | 45% → 75% | Lower temperatures kinetically favor the rapid precipitation of the mono-salt before the second ester can react[3]. |
| Ammonolysis | Reagent & Vessel | NH₃ (gas) bubbled | 7N NH₃ in MeOH (Sealed) | 50% → 85% | A sealed pressure vessel maintains a high concentration of NH₃ in the liquid phase, overcoming the high activation energy of unactivated ester ammonolysis. |
Experimental Protocols (Self-Validating System)
This three-phase protocol is designed as a self-validating system . At each critical junction, the reaction provides physical feedback (e.g., selective precipitation) that confirms the mechanistic pathway is proceeding correctly.
Phase 1: Synthesis of Diethyl pyridine-3,5-dicarboxylate
-
Reaction: Suspend pyridine-3,5-dicarboxylic acid (1.0 eq) in anhydrous ethanol (10 volumes). Add concentrated H₂SO₄ (0.5 eq) dropwise.
-
Execution: Heat the mixture to reflux (78°C) and stir for 12 hours.
-
Workup: Cool to room temperature and concentrate in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ to pH 8. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the symmetric diester as a solid.
Phase 2: Desymmetrization to Pyridine-3,5-dicarboxylic acid monoethyl ester
-
Reaction: Dissolve the diester (1.0 eq) in anhydrous ethanol (5 volumes).
-
Execution: Prepare a solution of KOH (exactly 1.0 eq) in anhydrous ethanol. Add this solution dropwise to the diester over 30 minutes, strictly maintaining the internal temperature at 20°C. Stir for an additional 2 hours.
-
Validation Checkpoint: The reaction is self-validating. As the mono-potassium salt forms, it becomes insoluble in anhydrous ethanol and forms a dense white precipitate. This physical phase separation protects the second ester group from the hydroxide, halting over-saponification[3].
-
Workup: Filter the precipitated white solid. Dissolve the solid in a minimal amount of distilled water. Slowly add 1N HCl to adjust the pH to exactly 3.0. Filter the newly precipitated monoethyl ester and dry under vacuum (Expected yield: ~71%).
Phase 3: Selective Ammonolysis to 5-Carbamoylpyridine-3-carboxylic acid
-
Reaction: Suspend the monoethyl ester (1.0 eq) in 7N NH₃ in methanol (10 volumes) inside a heavy-walled pressure tube.
-
Execution: Seal the tube tightly. Heat gently to 40°C and stir for 24–48 hours.
-
Validation Checkpoint: Electronic deactivation ensures selectivity. The ammonia immediately deprotonates the free carboxylic acid to form a carboxylate salt. This negatively charged species is highly electron-rich and entirely unreactive toward nucleophilic attack by ammonia. Therefore, only the ethyl ester undergoes ammonolysis.
-
Workup: Cool to room temperature and carefully vent the pressure. Concentrate the mixture in vacuo. Dissolve the crude residue in dilute aqueous NaHCO₃ and filter off any insoluble diamide byproducts. Adjust the filtrate to pH 3.5 using 1N HCl to selectively precipitate the target 5-carbamoylpyridine-3-carboxylic acid. Filter, wash with cold water, and dry under high vacuum.
Troubleshooting & FAQs
Q1: I tried synthesizing the monoamide by reacting pyridine-3,5-dicarbonyl dichloride with 1 equivalent of ammonia, but I got an inseparable mess. Why? A1: Direct reaction of the diacyl chloride lacks regiocontrol. Because both acyl chloride groups are chemically equivalent and highly reactive, adding 1 equivalent of ammonia results in a statistical distribution of products: diacid (from quenched unreacted chloride), monoamide, and diamide[2]. You must abandon the direct acyl chloride route and utilize the desymmetrization strategy via the monoester described in Phase 2.
Q2: During the mono-saponification step, my yield is only 30%, and I'm recovering a lot of the diacid. How do I stop the over-reaction? A2: You are experiencing over-saponification, which is typically caused by the presence of water in your solvent or running the reaction too hot. The success of this step relies entirely on the mono-potassium salt precipitating out of the solution to prevent the second ester from reacting. Ensure you are using strictly anhydrous ethanol and keep the reaction temperature at or slightly below 20°C .
Q3: My ammonolysis reaction has been running for 24 hours at room temperature, but TLC shows mostly starting material. Should I add a coupling agent like HATU? A3: Do not add coupling agents. Coupling agents will activate the free carboxylic acid, leading to polymerization or diamide formation. Ammonolysis of unactivated esters is inherently slow. To accelerate the reaction without compromising selectivity, use a sealed pressure vessel with a highly concentrated solution of ammonia (7N in Methanol) and apply gentle heating (40°C).
Q4: How do I remove trace amounts of unreacted monoester and diacid from my final product without using reverse-phase prep-HPLC? A4: Exploit the isoelectric point (pI) of the target molecule. 5-Carbamoylpyridine-3-carboxylic acid is an amphoteric compound. By dissolving your crude mixture in a mild aqueous base (like NaHCO₃), you can easily filter out any fully neutral organic impurities (like unreacted diester or diamides). Then, carefully titrate the filtrate with 1N HCl to a pH of 3.0–3.5. At this specific pH, the target monoamide reaches its isoelectric point and crashes out as a white solid, while the more acidic diacid byproduct remains soluble in the aqueous layer.
References
-
IUPAC. "GLOSSARY OF CLASS NAMES OF ORGANIC COMPOUNDS AND REACTIVE INTERMEDIATES BASED ON STRUCTURE". International Union of Pure and Applied Chemistry. Available at: [Link]
-
ResearchGate. "Unsymmetrical ligand with amide functionality". ResearchGate Q&A Forums. Available at: [Link]
Sources
Technical Support Center: Purification of Substituted Pyridine Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of substituted pyridine carboxylic acids. These molecules are foundational in pharmaceutical and agrochemical development, but their unique physicochemical properties often present significant purification challenges.[1] This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to solve complex separation problems.
Part 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the purification workflow in a practical question-and-answer format.
Issue 1: Poor or No Crystallization
Question: My substituted pyridine carboxylic acid is "oiling out" or refusing to crystallize from solution. What is causing this, and how can I induce proper crystallization?
Answer: This is a frequent and frustrating issue rooted in the amphoteric nature of pyridine carboxylic acids and the presence of specific impurities. These molecules possess both a basic pyridine nitrogen and an acidic carboxylic acid group, allowing them to exist as neutral molecules, zwitterions, anions, or cations depending on the solution's pH and solvent polarity.[2][3] "Oiling out" typically occurs when the compound's solubility limit is exceeded, but the energy barrier for nucleation into a stable crystal lattice is too high.
Causality and Troubleshooting Strategy:
-
Incorrect Solvent Polarity: The solubility of pyridine carboxylic acids varies dramatically with the solvent. For example, picolinic acid (2-pyridinecarboxylic acid) is highly soluble in water, significantly less soluble in ethanol, and has very low solubility in acetonitrile.[3] If the solvent is too good (too high solubility), the compound will not precipitate. If it's too poor, it may crash out as an amorphous solid or oil.
-
Presence of Impurities: Small amounts of impurities, especially unreacted starting materials or structurally similar byproducts, can inhibit crystal lattice formation. Oily byproducts are particularly problematic.
-
pH is Not at the Isoelectric Point (pI): At its pI, the molecule is least soluble as it exists predominantly in its neutral or zwitterionic form. Drifting far from the pI increases solubility by forming a salt.
Troubleshooting Workflow Diagram
Caption: Workflow for troubleshooting poor crystallization.
Step-by-Step Protocol: Inducing Crystallization
-
Solvent Screening: If your initial solvent failed, perform small-scale solubility tests. A good recrystallization solvent will fully dissolve your compound when hot but show low solubility when cold.
-
pH Adjustment: Dissolve the crude material in a minimal amount of dilute aqueous base (e.g., 1M NaOH). If there are insoluble non-acidic impurities, filter them off. Then, slowly add dilute acid (e.g., 1M HCl) with vigorous stirring. The pure product should precipitate as you approach its isoelectric point. Monitor the pH.
-
Anti-Solvent Addition: Dissolve your compound in a minimal amount of a "good" solvent. Then, slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble until the solution becomes turbid. Warm the mixture until it is clear again, and then allow it to cool slowly.
-
Seeding: If you have a small amount of pure solid, add a single seed crystal to a supersaturated solution to initiate nucleation.
-
Physical Methods: If all else fails, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches can provide nucleation sites.
Issue 2: Persistent Impurities After Recrystallization
Question: My NMR/HPLC shows that even after multiple recrystallizations, my product is still contaminated with starting materials or other byproducts. How can I remove these?
Answer: This indicates that the impurities have very similar solubility profiles to your target compound or that they are co-crystallizing. When recrystallization is insufficient, a more robust purification technique based on a different chemical property—namely, the acid-base character of your molecule—is required.
Primary Cause and Solution: Acid-Base Extraction
The most effective method to separate a pyridine carboxylic acid from neutral or basic impurities is acid-base extraction.[5] This technique exploits the ability to convert the carboxylic acid into a water-soluble salt, physically separating it into an aqueous phase away from impurities that remain in an organic phase.[6]
Logic for Separating Different Impurity Types
Caption: Logic for impurity removal using chemical washes.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.
-
Remove Basic Impurities: Add an equal volume of dilute aqueous acid (e.g., 5% HCl). Shake the funnel gently at first (to release any gas) and then vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated (salt form) basic impurities.
-
Extract Your Product: To the organic layer, now add an equal volume of a weak aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution.[5][6] Shake and vent as before. Your pyridine carboxylic acid will be deprotonated to its carboxylate salt and will move into the aqueous layer.
-
Isolate Your Product: Drain the aqueous layer containing your product salt into a clean flask. Wash the organic layer (which contains any neutral impurities) one more time with the base solution and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath and slowly re-acidify with concentrated HCl until the solution is acidic (test with pH paper). Your pure pyridine carboxylic acid will precipitate out of the solution.
-
Final Steps: Collect the pure solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.
Issue 3: Product is Colored or Contains Metal Contaminants
Question: My final product has a persistent yellow or brown color, and elemental analysis shows traces of transition metals from the synthesis. How can I get a pure, white product?
Answer: Color often arises from high molecular weight organic byproducts, while metal contamination is common when using catalysts like Vanadium, Cobalt, or Manganese in oxidation reactions.[7][8] These require targeted removal methods.
Solutions:
-
For Color Removal: Treatment with activated carbon is a standard and effective method.[7][9]
-
Protocol: Dissolve your product in a suitable hot solvent. Add a small amount (1-2% by weight) of activated carbon to the hot solution. Swirl the mixture for a few minutes. Caution: Never add carbon to a boiling solution, as it can cause violent bumping. Filter the hot solution through a pad of Celite® to remove the carbon. Allow the clear filtrate to cool and crystallize.
-
-
For Metal Removal: Metal ions can often be removed by chelation or ion exchange.
-
Chelation Wash: During an acid-base extraction workflow, before precipitating your product, wash the aqueous solution (containing your product as a salt) with a solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA).[10] The EDTA will form a stable, water-soluble complex with the metal ions, which can then be separated.
-
Ion-Exchange Chromatography: For a more rigorous approach, dissolve the product in a suitable solvent (like a methanol/water mixture) and pass it through a column packed with a cation-exchange resin.[10] The resin will trap the positively charged metal ions, allowing your (typically anionic or neutral at the right pH) compound to pass through.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification strategy from the start?
A1: The best strategy depends on the scale of your reaction and the nature of your impurities.
-
For small-scale (<5g) with minor impurities: Recrystallization is often sufficient.
-
For any scale with significant neutral or basic impurities: An acid-base extraction is the most powerful and scalable method.
-
For separating isomers or very similar impurities: Preparative High-Performance Liquid Chromatography (HPLC) is the best choice. Mixed-mode columns that exploit both hydrophobic and ionic interactions are particularly effective for separating pyridine carboxylic acid isomers.[11][12]
-
For industrial-scale production: Developing a robust crystallization process is crucial, as chromatography is often not economically viable. This may involve multiple steps, including initial extraction, treatment with activated carbon, and then a carefully controlled crystallization.[7][8]
Q2: I'm analyzing my product by HPLC and see severe peak tailing. Is my product impure?
A2: Not necessarily. Peak tailing is a common chromatographic artifact when analyzing basic compounds like pyridines on standard silica-based columns.[13] It occurs because the basic nitrogen atom interacts strongly and non-ideally with acidic residual silanol groups on the silica surface. This does not always indicate impurity but can mask smaller impurities under the tail.
To fix this:
-
Lower Mobile Phase pH: Add an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH to ~2.5-3. This protonates the silanol groups, minimizing the unwanted interaction.[13]
-
Use a Competing Base: Add a small amount of a competing base like triethylamine (TEA) to the mobile phase. TEA will preferentially bind to the active silanol sites, shielding your analyte from them.[13]
-
Use a Modern Column: Employ a column specifically designed for basic compounds, such as one with end-capping or a hybrid particle technology, which has fewer accessible silanol groups.
Q3: Can I use distillation to purify my substituted pyridine carboxylic acid?
A3: Generally, no. Pyridine carboxylic acids are high-melting-point solids with very high boiling points. They will typically decompose at the temperatures required for distillation, even under high vacuum. Distillation is more suitable for purifying their liquid precursors, such as the alkylpyridines (e.g., picoline).[14]
Q4: My synthesis involves a pyridine-2-carboxylic anhydride. What specific purification challenges should I anticipate?
A4: When using pyridine-2-carboxylic anhydride, the primary byproduct is two equivalents of pyridine-2-carboxylic acid (picolinic acid).[15][16] The main challenge is removing this acidic byproduct from your desired amide or ester product. Since the byproduct is an acid, it can be easily removed by washing the reaction mixture (dissolved in an organic solvent) with a weak aqueous base like sodium bicarbonate, as described in the acid-base extraction protocol.
References
- European Patent Office. (2011). Process for producing pyridine carboxylic acids (EP 2428505 B1).
- Jubilant Life Sciences Limited. (2013). Process for producing pyridine carboxylic acids (US8575350B2).
-
Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(15), 2825-2836. [Link]
-
Kalsoom, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]
-
Esteves, C. V., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]
- Jubilant Life Sciences Limited. (2012). Process for producing pyridine carboxylic acids (US20120065405A1).
-
Bohn, T. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]
-
Babu, B. V., & Kumar, S. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data, 54(7), 2004-2010. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4933. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
-
Smith, K. E., et al. (2013). Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites. NASA Technical Reports Server. [Link]
- The Dow Chemical Company. (1995). Method of removing heavy metals from solutions of amino-carboxylic acids for disposal purposes (US5462671A).
-
Dega-Szafran, Z., et al. (2002). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Journal of the Serbian Chemical Society. [Link]
-
Various Authors. (2015). How I can remove the metals (Fe, Na, K, Ca etc) from my organic compound (readily soluble in methanol)? ResearchGate. [Link]
-
Wasewar, K. L., & Shende, D. (2014). Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems. Journal of Chemical & Engineering Data, 59(5), 1713-1721. [Link]
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Cincilla, P. S., et al. (2021). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. Molecules, 26(11), 3290. [Link]
-
Various Authors. (2023). Challenges in the functionalization of pyridines. ResearchGate. [Link]
- Nanjing University. (2009). The synthetic method of 2-pyridine carboxylic acid (CN101602715A).
-
Wang, X., et al. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Synthetic Communications, 39(23), 4253-4259. [Link]
-
Vangala, V. R., et al. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(3), 1018-1031. [Link]
-
Esteves, C. V., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]
-
Wikipedia. (2023). Acid–base extraction. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. US20120065405A1 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 12. helixchrom.com [helixchrom.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Improving the stability of 5-Carbamoylpyridine-3-carboxylic acid in solution
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Carbamoylpyridine-3-carboxylic acid. Our goal is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the stability and integrity of this compound in your experimental workflows. Understanding the chemical vulnerabilities of its constituent functional groups—a pyridine ring, a carboxylic acid, and a carbamoyl (amide) group—is critical for generating reliable and reproducible data.
Troubleshooting Guide: Common Stability Issues
Researchers often encounter challenges related to the degradation of 5-Carbamoylpyridine-3-carboxylic acid in solution. Below, we address the most common problems, their underlying causes, and step-by-step protocols to mitigate them.
Issue 1: Inconsistent Potency or Activity in Biological Assays
Symptoms:
-
Decreased or variable pharmacological activity over time.
-
Poor reproducibility between experiments conducted on different days.
-
Unexpected dose-response curves.
Root Cause Analysis: The primary suspect for inconsistent biological activity is the degradation of the parent compound in your stock or working solutions. The amide and carboxylic acid moieties are susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. The pyridine ring itself can also be subject to photodegradation.
Troubleshooting Protocol:
-
pH Monitoring and Control:
-
Expertise & Experience: The stability of both pyridine carboxylic acids and amides is highly pH-dependent.[1][2] Extreme pH values (either highly acidic or basic) can catalyze the hydrolysis of the amide bond to form 5-carboxy-nicotinic acid and ammonia, or alter the ionization state of the carboxylic acid and pyridine nitrogen, potentially impacting solubility and activity.
-
Actionable Steps:
-
Measure the pH of your prepared solutions.
-
Whenever possible, maintain the pH within a neutral to slightly acidic range (pH 6.0-7.0) for maximal stability.[1]
-
Utilize a stable, non-reactive buffer system to maintain the desired pH. Phosphate or citrate buffers are common starting points, but compatibility with your specific assay should be verified.
-
-
-
Temperature Management:
-
Expertise & Experience: Elevated temperatures accelerate chemical degradation. For pyridine carboxylic acids, decomposition can occur at high temperatures.[1]
-
Actionable Steps:
-
Prepare stock solutions in cooled solvents and on ice, if permissible for solubility.
-
Store stock solutions at or below -20°C. For long-term storage, -80°C is recommended.
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Each cycle can introduce water condensation and accelerate degradation.
-
-
-
Protection from Light:
-
Expertise & Experience: Pyridine-containing compounds can be susceptible to photodegradation.[1][3] Exposure to UV or even ambient laboratory light can lead to the formation of degradants that may be inactive or have altered activity.
-
Actionable Steps:
-
Store solutions in amber vials or wrap clear vials in aluminum foil.
-
Minimize the exposure of your solutions to light during experimental setup.
-
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)
Symptoms:
-
Additional peaks, beyond the main compound peak, are observed in your chromatogram.
-
The area of the main peak decreases over time, while the area of impurity peaks increases.
Root Cause Analysis: The appearance of new peaks is a direct indication of chemical degradation. The primary degradation pathway is likely hydrolysis of the amide bond, leading to the formation of 5-carboxy-nicotinic acid. Other potential degradation products could arise from reactions with buffer components or photodegradation.
Troubleshooting Protocol:
-
Forced Degradation Study:
-
Expertise & Experience: A forced degradation study is a systematic way to identify potential degradation products and understand the stability profile of your compound. This involves subjecting the compound to harsh conditions (acid, base, heat, light, oxidation) to accelerate degradation.
-
Trustworthiness: By identifying the degradation products under controlled stress, you can develop analytical methods to monitor for these specific impurities in your routine experiments.
-
Experimental Workflow:
-
Prepare separate solutions of 5-Carbamoylpyridine-3-carboxylic acid.
-
Expose each solution to one of the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.[4]
-
Thermal: 60°C in a neutral buffer for 48 hours.
-
Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
-
Analyze the stressed samples by HPLC or LC-MS to identify and characterize the degradation products.
-
-
-
Solvent and Buffer Selection:
-
Expertise & Experience: The choice of solvent and buffer can significantly impact stability. Protic solvents can participate in hydrolysis reactions.
-
Actionable Steps:
-
If possible, use aprotic solvents like DMSO or acetonitrile for stock solutions, as they are less likely to promote hydrolysis compared to aqueous solutions.[5]
-
Ensure that any buffer components used are non-reactive with the compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing 5-Carbamoylpyridine-3-carboxylic acid in an aqueous solution?
A1: Based on the general stability of pyridine carboxylic acids, a neutral to slightly acidic pH range (pH 6.0-7.0) is recommended to minimize both acid and base-catalyzed hydrolysis of the amide group.[1][2] It is crucial to determine the optimal pH for your specific application through a preliminary stability study.
Q2: How should I prepare and store my stock solutions?
A2: For maximum stability, prepare concentrated stock solutions in a high-quality aprotic solvent such as DMSO or anhydrous ethanol. Store these stock solutions in single-use aliquots at -80°C, protected from light. When preparing aqueous working solutions, use a validated buffer system and prepare them fresh for each experiment.
Q3: What are the likely degradation products I should monitor for?
A3: The most probable degradation product is 5-carboxy-nicotinic acid, resulting from the hydrolysis of the carbamoyl (amide) group.[4] Other potential, but less common, degradation products could arise from decarboxylation under harsh thermal conditions or ring opening following photodegradation.[3][6]
Q4: Can I autoclave solutions containing 5-Carbamoylpyridine-3-carboxylic acid?
A4: No, autoclaving is not recommended. The high temperature and pressure will likely lead to significant degradation of the compound, particularly through hydrolysis of the amide bond.[1] Sterilize your solutions by filtration through a 0.22 µm filter if required.
Data and Diagrams
Table 1: Recommended Storage Conditions for 5-Carbamoylpyridine-3-carboxylic acid Solutions
| Solution Type | Solvent/Buffer | pH | Temperature | Light Protection |
| Stock Solution (High Conc.) | DMSO, Anhydrous Ethanol | N/A | ≤ -20°C (short-term), -80°C (long-term) | Mandatory (Amber vials) |
| Aqueous Working Solution | Buffered Saline (e.g., PBS) | 6.0 - 7.0 | 2-8°C (short-term, <24h) | Recommended |
| Solid Compound | N/A | N/A | Room Temperature (in desiccator) | Recommended |
Diagram 1: Key Factors Influencing Stability
Caption: Factors affecting the stability of the compound.
Diagram 2: Primary Degradation Pathway - Amide Hydrolysis
Caption: Hydrolysis of the amide functional group.
References
-
Patsnap Eureka. (2026, February 28). How to Enhance Amide Stability in High-Temperature Processes. Retrieved from [Link]
-
PMC. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Amide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters? Retrieved from [Link]
-
Journal of Military Science and Technology. (2026, February 26). Formation and stability of Sc(III), La (III), Dy(III), Pr(III) and Y(III) complexes with hydroxypyridine-carboxylic acids in aqueous solution. Retrieved from [Link]
-
Khan Academy. (2010, October 21). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Retrieved from [Link]
-
MDPI. (2025, December 9). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]
-
PubChem. (n.d.). 5-Carbamoylpyridine-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Synthesis of carboxylic acid 5 via hydrolysis of amides 4. (b).... Retrieved from [Link]
-
ResearchGate. (2016, January 25). (PDF) Synthesis and investigation of stability of esters 6′- carbamoylmethylthio-5′-cyano-1′,4′-dihydro-3. Retrieved from [Link]
-
ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-(dimethylcarbamoyl)pyridine-3-carboxylic acid (C9H10N2O3). Retrieved from [Link]
-
N/A. (n.d.). EXPLORING THE INTERACTION OF 5,6-BENZOCOUMARIN-3-CARBOXYLIC ACID WITH BOVINE SERUM ALBUMIN AT THE MOLECULAR LEVEL. Retrieved from [Link]
-
LookChem. (2025, May 20). 4-carbamoylpyridine-3-carboxylic acid. Retrieved from [Link]
-
PMC. (n.d.). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Retrieved from [Link]
-
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs.... Retrieved from [Link]
-
ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... Retrieved from [Link]
-
Ventura College Organic Chemistry Lab. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. Retrieved from [Link]
-
Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
PMC - NIH. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Retrieved from [Link]
-
Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
PubMed. (2007, January 15). Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids. Retrieved from [Link]
-
AIR Unimi. (2023, July 11). A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
-
PMC. (n.d.). A new method for degradation of n-carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). US20120065405A1 - Process for producing pyridine carboxylic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Enhance Amide Stability in High-Temperature Processes [eureka.patsnap.com]
- 3. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Decarboxylation of 2-pyridone-3-carboxylic acids under different conditions
Topic: Protocol Optimization & Troubleshooting for the Decarboxylation of 2-Pyridone-3-Carboxylic Acids Document ID: TSC-PYR-DEC-001 Last Updated: March 2026 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Mechanistic Insight
The Challenge:
Decarboxylating 2-pyridone-3-carboxylic acids is deceptively complex. Unlike simple benzoic acids, these substrates possess a "vinylogous
The Mechanism:
Success relies on understanding that the 3-position of the 2-pyridone ring is electron-rich (nucleophilic). The reaction proceeds most efficiently when the carboxyl group is protonated (or coordinated), allowing a concerted loss of
Mechanistic Pathway (Visualized)
Caption: Mechanistic flow showing the vinylogous beta-keto acid behavior facilitating CO2 loss.
Standard Operating Procedures (SOPs)
Select the method that best fits your substrate's functional group tolerance.
Method A: Microwave-Assisted (The Modern Standard)
Best for: Rapid synthesis, high-value substrates, and avoiding charring.
Why it works: N-Methyl-2-pyrrolidone (NMP) is a polar aprotic solvent that solubilizes the zwitterionic pyridone efficiently. Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier (
Protocol:
-
Vessel: Use a dedicated 10 mL or 30 mL microwave process vial with a crimp cap/septum.
-
Loading: Suspend the 2-pyridone-3-carboxylic acid (1.0 equiv) in NMP (concentration 0.2 – 0.5 M).
-
Conditions:
-
Temperature: 220 °C
-
Time: 10 – 20 minutes
-
Stirring: High
-
Pressure: Warning: CO2 generation will pressurize the vessel. Ensure the vial is rated for >20 bar.
-
-
Work-up: Cool to RT. Pour into water (5x volume). If the product precipitates, filter. If not, extract with EtOAc.
Method B: Thermal Decarboxylation (The Classical Approach)
Best for: Large scale (>10g) where microwave is impractical.
Why it works: High-boiling solvents like Dowtherm A (b.p. 258°C) or Quinoline (b.p. 237°C) allow the reaction to reach the necessary temperature for the concerted cyclic transition state.
Protocol:
-
Setup: Round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to monitor
evolution). -
Solvent: Dowtherm A (eutectic mixture of biphenyl/diphenyl ether) or Quinoline .
-
Catalyst (Optional): Add copper powder (0.1 equiv) if using Quinoline (classic Hammick-like conditions).
-
Procedure:
-
Heat the solvent to 240–250 °C before adding the substrate (prevents prolonged thermal exposure).
-
Add solid substrate portion-wise.
-
Monitor bubbling. Reaction is complete when gas evolution ceases.
-
-
Work-up:
Method C: Acid-Catalyzed Hydrolysis/Decarboxylation
Best for: Substrates starting as esters (e.g., ethyl 2-pyridone-3-carboxylate).
Protocol:
-
Suspend substrate in 6M HCl or 48% HBr .
-
Reflux (100–120 °C) for 4–12 hours.
-
Note: This performs hydrolysis and decarboxylation in one pot.
Comparative Data Analysis
| Feature | Method A: Microwave (NMP) | Method B: Thermal (Dowtherm) | Method C: Acid Reflux |
| Reaction Time | 10–20 mins | 2–6 hours | 6–24 hours |
| Typical Yield | 85–98% | 60–80% | 70–90% |
| Purification | Simple (Water crash) | Difficult (Solvent removal) | Moderate (Neutralization) |
| Scalability | Low (<5g) | High (>100g) | High (>100g) |
| Substrate Scope | Sensitive groups tolerated | Robust groups only | Acid-stable groups only |
Troubleshooting Guide (FAQ)
Issue 1: "My product is subliming into the condenser."
Diagnosis: 2-Pyridones often have high melting points but sublime easily at decarboxylation temperatures (200°C+). Solution:
-
Switch to Method A (Microwave): The sealed vessel prevents physical loss.
-
Trap it: If using thermal reflux, place a wide-bore glass tube between the flask and condenser. Periodically wash the sublimate back down with hot solvent.
Issue 2: "The reaction turns into a black tar (charring)."
Diagnosis: Oxidative decomposition due to prolonged heating or presence of oxygen at >200°C. Solution:
-
Degas: Sparge the solvent with Nitrogen/Argon for 15 mins before heating.
-
Solvent Switch: Move from Quinoline (which can polymerize/oxidize) to Sulfolane or Dowtherm A (inert).
-
Temperature Control: Do not overshoot. Once CO2 evolution stops, cool immediately.
Issue 3: "Incomplete conversion (Starting Material remains)."
Diagnosis: The activation energy is not being met, or the intermediate carboxylate salt is too stable (common if using basic conditions). Solution:
-
Acidify: Ensure the starting material is the free acid, not a salt (e.g., sodium carboxylate). Salts require much higher temperatures to decarboxylate. Treat with dilute HCl, dry, then attempt decarboxylation.
-
Catalysis: Add 5 mol% Ag2CO3 (Silver Carbonate) and 10% Acetic Acid in DMSO. This promotes protodecarboxylation via a silver-carboxylate intermediate.
Decision Matrix
Use this workflow to select the optimal experimental path.
Caption: Workflow for selecting decarboxylation conditions based on scale and functional group tolerance.
References
-
Microwave-Assisted Decarboxylation (NMP)
-
Copper-Catalyzed Protodecarboxylation (General Aromatic)
-
Base-Mediated Decarboxylation (K2CO3/Toluene)
-
General Mechanism & Troubleshooting
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds and identification of A beta-peptide aggregation inhibitors [diva-portal.org]
- 4. Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids [organic-chemistry.org]
- 5. Decarboxylation [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. future4200.com [future4200.com]
- 9. discovery.researcher.life [discovery.researcher.life]
Troubleshooting guide for the synthesis of functionalized pyridines
Technical Support Center: Synthesis of Functionalized Pyridines Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-SYNTH-001
Introduction: The "Pyridine Problem"
Welcome to the technical support center. If you are here, you likely know that pyridine is not just "benzene with a nitrogen." It is an electron-deficient, π-deficient heterocycle that behaves more like a nitrobenzene than a standard arene.
This guide addresses the three most common support tickets we receive:
-
"My Hantzsch product won't aromatize." (Construction)
-
"My Suzuki coupling stalled at 10% conversion." (Catalyst Poisoning)
-
"My product is streaking all over the column." (Purification)
Module 1: Ring Construction & Aromatization
Issue: I have synthesized the 1,4-dihydropyridine (1,4-DHP) intermediate via Hantzsch synthesis, but oxidative aromatization to the pyridine is low-yielding or producing byproducts.
Root Cause Analysis
The Hantzsch ester synthesis yields a 1,4-DHP, which is chemically distinct from pyridine. It is not aromatic and is susceptible to photo-oxidation. Common oxidants (HNO₃) are often too harsh, leading to nitration of the ring or cleavage of sensitive ester groups.
Troubleshooting Protocol: Chemoselective Oxidation
Do not use nitric acid unless your substrate is robust. Switch to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Manganese Dioxide (MnO₂) .[1][2]
Recommended Protocol: Microwave-Assisted MnO₂ Oxidation This method is superior for speed and minimizing side reactions [1].[3]
-
Reagents: Suspend 1,4-DHP (1.0 equiv) and activated MnO₂ (5.0 equiv) in DCM or Acetonitrile.
-
Conditions:
-
Standard: Reflux for 2–4 hours.
-
Microwave (Preferred): Heat to 100°C for 60 seconds.
-
-
Workup: Filter through a Celite pad to remove manganese salts. Concentrate filtrate.
-
Validation: Check ¹H NMR. The shift of the C4-proton (typically ~4.5 ppm in DHP) should disappear, and aromatic protons should appear downfield (>7.0 ppm).
Visual Workflow: Oxidation Pathways
Caption: Decision tree for oxidative aromatization. Green paths indicate recommended mild protocols.
Module 2: Cross-Coupling & Catalyst Poisoning
Issue: My Suzuki/Buchwald coupling on a 2-halopyridine fails. The catalyst turns black immediately, or conversion stops after 15 minutes.
Root Cause Analysis: The N-Coordination Trap
Pyridines are strong
Troubleshooting Protocol: The "Bulky Ligand" or "N-Oxide" Fix
Option A: Steric Shielding (Ligand Switch) Use electron-rich, bulky biaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos . The bulk prevents the pyridine nitrogen from binding to the Pd center, while the electron richness facilitates oxidative addition into the electron-deficient C-Cl bond.
Option B: The N-Oxide Detour If the ligand switch fails, mask the nitrogen.
-
Oxidation: Treat pyridine with mCPBA to form Pyridine-N-Oxide.
-
Coupling: Perform Suzuki coupling (N-oxides do not poison Pd as aggressively).
-
Reduction: Reduce back to pyridine using Zn/NH₄Cl or PCl₃.
Data: Ligand Performance on 2-Chloropyridine
| Ligand Type | Example | Conversion (2h) | Mechanism of Failure/Success |
|---|---|---|---|
| PPh₃ | Tetrakis | < 20% | N-displacement of PPh₃; Catalyst death. |
| dppf | Pd(dppf)Cl₂ | 40-60% | Bidentate bite angle helps, but still susceptible. |
| Biaryl | XPhos/SPhos | > 95% | Steric bulk blocks N-coordination. |
| NHC | PEPPSI-IPr | > 90% | Strong sigma-donation stabilizes Pd. |
Visual Workflow: Catalyst Poisoning vs. Cycle
Caption: The "Death Valley" of pyridine coupling. Small ligands allow nitrogen to bind Pd (Red path), killing the cycle. Bulky ligands force the cycle forward (Green path).
Module 3: Regioselective Functionalization (Minisci)
Issue: I am trying to alkylate my pyridine using a Minisci radical reaction, but I am getting a mixture of C2 and C4 isomers.
Root Cause Analysis
Nucleophilic alkyl radicals attack the most electron-deficient position. In protonated pyridine (pyridinium), both C2 and C4 are highly activated. Without steric or electronic bias, you will get a statistical mixture.
Troubleshooting Protocol: Controlling the Proton
-
Acid Concentration: Ensure the reaction is acidic enough (TFA or H₂SO₄) to fully protonate the ring. Unprotonated pyridine reacts poorly with nucleophilic radicals.
-
Blocking Groups: If C2/C4 selectivity is poor, install a temporary blocking group (e.g., Cl or Br) at the undesired position and remove it later via hydrogenolysis.
-
Solvent Effects: Switch to a biphasic system (DCM/Water) with phase transfer conditions to modulate the concentration of the radical species [3].
Module 4: Purification & Isolation
Issue: My product is stuck on the silica column or streaking from baseline to solvent front.
Root Cause Analysis
Pyridines are basic.[4][5] Silica gel is acidic (pKa ~5-7). The pyridine nitrogen protonates on the silica surface, forming a pyridinium salt that "sticks" via ionic interactions.
Troubleshooting Protocol: Silica Deactivation
You must neutralize the acidic sites on the silica gel before the run.[5]
The "Triethylamine (TEA) Slurry" Method:
-
Preparation: Prepare your mobile phase (e.g., 10% MeOH in DCM).
-
Doping: Add 1% Triethylamine (TEA) to the solvent mixture.
-
Slurry: Pour the silica into this TEA-doped solvent before packing the column.
-
Running: Run the column with the TEA-doped solvent.
-
Note: The TEA competes for the acidic sites on the silica, allowing your pyridine to elute freely as the free base.
-
Removal: TEA is volatile; it will be removed during rotary evaporation (or high-vac) of your fractions.
-
FAQs: Quick Fixes
Q: Can I use Pyridine-N-oxide for C-H activation? A: Yes, and often you should. The N-oxide oxygen acts as a directing group for metals (Rh, Ru), allowing highly selective C2-functionalization that is impossible on the free pyridine. You can deoxygenate later with PCl₃ [4].
Q: My pyridine boronic acid degrades during storage. Why? A: Pyridine boronic acids are notoriously unstable (protodeboronation). Convert them to MIDA boronates or Potassium Trifluoroborates (BF₃K). These solids are shelf-stable and work excellently in Suzuki couplings under hydrolytic conditions.
Q: How do I dry a pyridine product that holds onto water? A: Pyridines are hygroscopic. Azeotrope with Toluene (3x) on the rotavap. The toluene/water azeotrope effectively pulls moisture out of the basic nitrogen lattice.
References
-
Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide. Source: Organic Chemistry Portal / Synthesis URL:[Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Source: NIH / PubMed Central (PMC) URL:[Link]
-
Pyridine N-Oxide vs Pyridine Substrates for Rh(III)-Catalyzed Oxidative C-H Bond Functionalization. Source: NIH / PubMed URL:[Link]
Sources
Technical Support Center: Selective Functionalization of Pyyridine Dicarboxylic Acids
Welcome to the technical support center for the selective functionalization of pyridine dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during experimental work. Pyridine dicarboxylic acids are crucial building blocks in medicinal chemistry and materials science, but their selective modification can be challenging due to the electronic properties of the pyridine ring and the presence of multiple reactive sites.[1][2] This resource aims to equip you with the knowledge to overcome these synthetic hurdles.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the selective functionalization of pyridine dicarboxylic acids, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of Monofunctionalized Product
You are attempting to selectively react one of the two carboxylic acid groups but observe a low yield of the desired mono-ester or mono-amide, with starting material remaining or the formation of the di-substituted product.
Potential Causes & Solutions:
-
Steric Hindrance and Electronic Effects: The reactivity of the carboxylic acid groups is influenced by their position on the pyridine ring. For instance, in pyridine-2,6-dicarboxylic acid (dipicolinic acid), the two carboxylic acid groups are electronically and sterically similar, making selective monofunctionalization challenging.[3] In contrast, pyridine-2,3-dicarboxylic acid (quinolinic acid) has two distinct carboxylic acid groups, offering a better opportunity for regioselectivity.[3]
-
Solution: Carefully consider the inherent properties of your starting material. For symmetric diacids, statistical mixtures are likely. To favor monofunctionalization, use a stoichiometric amount (or slight excess) of your coupling partner and monitor the reaction closely by TLC or LC-MS to stop it before significant di-substitution occurs.
-
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can significantly impact selectivity.[4]
-
Solution:
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the reaction at the more reactive carboxylic acid group.
-
Reaction Time: Extended reaction times can lead to the formation of the di-substituted product. Optimize the reaction time by monitoring its progress.
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates. Experiment with different solvents to find the optimal medium.
-
-
-
Protecting Group Strategy: The absence of a protecting group strategy can lead to a lack of selectivity.
-
Solution: Employ a protecting group for one of the carboxylic acids. Esters are common protecting groups for carboxylic acids.[5][6] For example, you can selectively form a mono-ester and then functionalize the remaining free carboxylic acid. The choice of ester is critical and should be stable to the subsequent reaction conditions but easily removable.[5]
-
Problem 2: Unwanted Decarboxylation
You observe the loss of one or both carboxylic acid groups, leading to a significant reduction in the yield of the desired product.
Potential Causes & Solutions:
-
Thermal Instability: Pyridine dicarboxylic acids can undergo decarboxylation at elevated temperatures, particularly in the presence of certain catalysts or on specific surfaces.[7][8][9] For example, heating 3,5-pyridinedicarboxylic acid on a Cu(111) surface above 200 °C induces decarboxylation.[7][8][9]
-
Solution: Conduct the reaction at the lowest effective temperature. If high temperatures are required for your desired transformation, consider alternative, milder methods.
-
-
Catalyst-Induced Decarboxylation: Some metal catalysts used in cross-coupling reactions can promote decarboxylation as a side reaction.[10]
-
Solution: Screen different catalysts and ligands. A less reactive catalyst system might prevent decarboxylation while still promoting the desired functionalization. Additionally, consider metal-free approaches where applicable.
-
Problem 3: Poor Regioselectivity in Ring Functionalization
When attempting to functionalize the pyridine ring itself (e.g., through C-H activation), you obtain a mixture of isomers.
Potential Causes & Solutions:
-
Inherent Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution and can lead to mixtures of products.[2] The positions on the ring (C2, C3, C4) have different reactivities.[2]
-
Solution:
-
Directing Groups: The carboxylic acid groups can act as directing groups. Understanding their directing effect is crucial for predicting the outcome of the reaction.
-
Blocking Groups: Employ a blocking group to temporarily occupy a specific position on the ring, directing the functionalization to the desired site.[11][12][13] For instance, a maleate-derived blocking group has been used for the selective C-4 alkylation of pyridines.[11][12][13]
-
N-Oxide Formation: Converting the pyridine to its N-oxide can alter the electronic properties of the ring, often directing functionalization to the C2 and C4 positions.[2]
-
-
Problem 4: Difficulty in Product Purification
The desired product is difficult to separate from the starting material, di-substituted byproducts, or other impurities.
Potential Causes & Solutions:
-
Similar Physical Properties: The monofunctionalized product, difunctionalized product, and starting material may have very similar polarities, making chromatographic separation challenging.
-
Solution:
-
Recrystallization: This is a powerful technique for purifying solid compounds.[14] Experiment with different solvent systems to find one that selectively crystallizes your desired product.
-
pH Adjustment: The carboxylic acid groups allow for manipulation of the compound's solubility based on pH. You may be able to selectively precipitate your product or impurities by carefully adjusting the pH of the solution.[14]
-
Derivative Formation: In some cases, it may be easier to purify a derivative of your product. For example, you could protect the remaining carboxylic acid group, purify the di-protected compound, and then selectively deprotect one site.
-
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the selective functionalization of pyridine dicarboxylic acids.
Q1: What is the primary challenge in the selective functionalization of pyridine dicarboxylic acids?
The main challenge lies in achieving regioselectivity, meaning reacting at a specific site when multiple reactive sites are present. This is due to the similar reactivity of the two carboxylic acid groups in many isomers and the inherent electronic properties of the pyridine ring that can lead to mixtures of products during ring functionalization.[2]
Q2: How can I selectively form a mono-ester of a pyridine dicarboxylic acid?
Several strategies can be employed:
-
Stoichiometric Control: Use one equivalent of the alcohol and a coupling agent. This relies on the statistical probability of reacting with only one carboxylic acid group and is most effective when there is a significant difference in reactivity between the two groups.
-
Protecting Groups: Protect one carboxylic acid group, for example, as a benzyl ester, which can be later removed by hydrogenolysis.[5] The remaining free carboxylic acid can then be esterified with a different alcohol.
-
Metal Chelation: In some cases, metal chelates can be used to protect a specific carboxyl group, allowing for the selective esterification of the other.[15]
Q3: Are there methods for direct C-H functionalization of the pyridine ring in pyridine dicarboxylic acids?
Yes, transition-metal-catalyzed C-H functionalization is a powerful tool for this purpose.[16] However, achieving regioselectivity can be challenging. The choice of catalyst, ligand, and directing group (which can be the carboxylic acid itself) is crucial for controlling the position of functionalization.[16]
Q4: What are the common protecting groups for the carboxylic acid functional group?
Esters are the most common protecting groups for carboxylic acids.[5][6] The choice of ester depends on the stability required during subsequent reaction steps and the conditions needed for its removal. Common examples include methyl, ethyl, benzyl, and t-butyl esters.[5]
Q5: Can I selectively form an amide at one carboxylic acid position while leaving the other as an acid?
Yes, this can be achieved using similar strategies to selective esterification. Using a limited amount of the amine and a suitable coupling agent can favor mono-amidation. Alternatively, a protecting group strategy can be employed where one carboxylic acid is protected as an ester, the other is converted to an amide, and then the ester is deprotected.
III. Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for Selective Monofunctionalization
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Pyridine-2,6-dicarboxylic acid | 1. SOCl₂ 2. Aniline (1 eq.) | Benzene | Reflux | 4 | N-phenyl-6-carboxypyridine-2-carboxamide | Moderate | [17] |
| Pyridine-2,3-dicarboxylic acid | H₂O₂, NaOH | Water | 75-90 | 1-2 | 5-ethyl-pyridine-2,3-dicarboxylic acid (from 3-ethyl-8-hydroxyquinoline) | ~56 | [18] |
| Pyridine | Maleic anhydride, then various carboxylic acids, (NH₄)₂S₂O₈, AgNO₃ | DCE/H₂O | 50 | 2 | C-4 alkylated pyridines | Good | [11] |
Protocol: Selective Mono-amidation of Pyridine-2,6-dicarboxylic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Acid Chloride Formation: To a solution of pyridine-2,6-dicarboxylic acid (1 eq.) in anhydrous benzene, add thionyl chloride (1.1 eq.) dropwise at 0 °C.
-
Reaction Mixture: Stir the mixture at room temperature for 1 hour, then heat to reflux for 2 hours.
-
Amine Addition: Cool the reaction mixture to 0 °C and add a solution of the desired aniline (1 eq.) in anhydrous benzene dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired mono-amide.
IV. Visualizations
Diagram: Decision-Making Workflow for Troubleshooting Low Yield
This diagram outlines a logical flow for diagnosing and addressing low-yield reactions in the selective functionalization of pyridine dicarboxylic acids.
Caption: Troubleshooting workflow for low-yield reactions.
V. References
-
Fier, P. S., Kim, S., & Cohen, R. D. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society, 142(19), 8614–8618. [Link]
-
The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. (n.d.). Current Organic Chemistry. [Link]
-
Process for the preparation of pyridine-2,3-dicarboxylic acid. (1987). Google Patents.
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). MDPI. [Link]
-
Supramolecular Protection of Carboxylic Acids via Hydrogen Bonding: Selectivity, Reversibility, and Design Principles. (2025). Wiley Online Library. [Link]
-
What is pyridine-2,6-dicarboxylic acid used for? (2023). Shaanxi Bloom Tech Co., Ltd.. [Link]
-
Pyridinedicarboxylic acid. (2025). Wikipedia. [Link]
-
Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water. (2010). Organic Chemistry Portal. [Link]
-
Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111). (2018). ACS Publications. [Link]
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (2021). Organic Chemistry Portal. [Link]
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (2021). PubMed. [Link]
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (2021). Journal of the American Chemical Society. [Link]
-
Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111). (2018). Figshare. [Link]
-
Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111). (2018). ResearchGate. [Link]
-
Method for the preparation of pyridine-2,3-dicarboxylic acids. (1988). Google Patents.
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Method of selective esterification. (n.d.). Google Patents.
-
Interaction of Pyridine-2,6-dicarboxylic Acid with Cr(VI) in the Oxidative Decarboxylation of Phenylsulfinyl Acetic Acid and Lin. (2015). Semantic Scholar. [Link]
-
PYRIDINE-2,6-DICARBOXYLIC ACID (DIPICOLINIC ACID). (n.d.). Ataman Kimya. [Link]
-
Pyridinedicarboxylic Acid. (n.d.). SIELC Technologies. [Link]
-
Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. (n.d.). Scribd. [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.). ResearchGate. [Link]
-
Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI. [Link]
-
Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. [Link]
-
Photochemical C3-Amidation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv. [Link]
-
Pyridine chemistry from Chichibabin's reactions to metal catalysed C-H functionalizations - An overview. (2025). ResearchGate. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). MDPI. [Link]
-
Interaction of Pyridine-2,6-dicarboxylic Acid with Cr(VI) in the Oxidative Decarboxylation of Phenylsulfinyl Acetic Acid and Linear Free Energy Relationship. (2015). Chemical Science International Journal. [Link]
-
Esterification of pyridine carboxylic acids. (1956). Google Patents.
-
Metal-Catalyzed Decarboxylative C–H Functionalization. (2017). Chemical Reviews. [Link]
-
Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. (2005). ResearchGate. [Link]
-
Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2023). Journal of Coordination Chemistry. [Link]
-
Chromogenic amides of pyridine-2,6-dicarboxylic acid as anion receptors. (2012). Taylor & Francis Online. [Link]
-
A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. (2026). ChemRxiv. [Link]
-
Protecting group. (n.d.). Wikipedia. [Link]
-
Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. (2010). Organic Letters. [Link]
-
C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Challenges in the functionalization of pyridines. (n.d.). ResearchGate. [Link]
-
N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. (2022). PubMed. [Link]
-
Protecting Groups in Organic Chemistry. (n.d.). Slideshare. [Link]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. US7368593B1 - Method of selective esterification - Google Patents [patents.google.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 12. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
Validation & Comparative
Comparative Guide: 5-Carbamoylpyridine-3-carboxylic Acid vs. Isonicotinic Acid in Biological Assays
Executive Summary
In the landscape of medicinal chemistry and biological screening, pyridine-carboxylic acid derivatives serve as foundational scaffolds. However, the positioning of functional groups drastically alters their biological utility and the experimental methodologies required to evaluate them.
Isonicotinic acid (pyridine-4-carboxylic acid) is a highly validated pharmacophore[1]. It is widely recognized as the precursor to first-line antimicrobials (e.g., isoniazid) and serves as a critical structural motif in anti-inflammatory and NAD-dependent enzyme assays[1]. Conversely, 5-Carbamoylpyridine-3-carboxylic acid (also known as 5-carbamoylnicotinic acid) is a specialized pyridine-3,5-dicarboxylic acid monoamide[2]. Classified under IUPAC nomenclature as an "amic acid"[3], it is primarily utilized as a highly polar building block and a competitive inhibitor mimic for
This guide provides an objective, data-driven comparison of these two molecules, detailing the causality behind their distinct experimental workflows and providing self-validating protocols for their evaluation.
Physicochemical & Structural Causality
The biological behavior of these compounds is strictly dictated by their structural geometry and electronic distribution, which in turn dictates the choice of assay conditions.
-
Isonicotinic Acid : The para-substitution of the carboxylic acid relative to the pyridine nitrogen creates a linear, rigid axis. This geometry allows the molecule to easily penetrate narrow enzymatic pockets. With a molecular weight of 123.11 g/mol and an AlogP of 0.78, it possesses a lipophilic tendency that facilitates passive membrane permeability in whole-cell assays[5].
-
5-Carbamoylpyridine-3-carboxylic Acid : The meta-substitution of both a carboxylic acid and a carboxamide group creates a highly hydrophilic molecule (XLogP3 = -0.7)[2]. The presence of both a hydrogen bond donor (amide) and a highly polar, ionizable group (carboxylic acid) mimics the dicarboxylic acid motif of dinicotinic acid[]. Because of its poor membrane permeability, assays evaluating this compound must typically be performed on isolated, purified enzymes rather than whole cells.
Quantitative Data Presentation
| Property / Metric | 5-Carbamoylpyridine-3-carboxylic acid | Isonicotinic Acid |
| IUPAC Name | 5-carbamoylpyridine-3-carboxylic acid | pyridine-4-carboxylic acid |
| Molecular Weight | 166.13 g/mol [2] | 123.11 g/mol [5] |
| Lipophilicity (XLogP3/AlogP) | -0.7 (Highly Hydrophilic)[2] | 0.78 (Lipophilic tendency)[5] |
| Primary Biological Target | InhA (via NAD+ adduct)[1] | |
| Typical Assay Format | Purified Enzyme Inhibition (LC-MS/MS) | Whole-cell Antimicrobial (REMA) |
| Structural Classification | Amic acid / Synthetic intermediate[3] | Active pharmacophore / Prodrug[1] |
Biological Assays & Mechanisms of Action
Isonicotinic Acid: NAD+ Adduct Formation
In antimicrobial assays, isonicotinic acid derivatives (like isoniazid) act as prodrugs. The causality of their mechanism relies on activation by a bacterial catalase-peroxidase (KatG), which generates an isonicotinoyl radical. This radical covalently couples with NAD+ to form an adduct that potently inhibits InhA (enoyl-ACP reductase), halting mycolic acid synthesis[1].
Mechanism of isonicotinic acid derivative (Isoniazid) inhibiting InhA via NAD+ adduct formation.
5-Carbamoylpyridine-3-carboxylic Acid: Competitive Enzyme Inhibition
Due to its structural homology to 2-oxoglutarate and dinicotinic acid, 5-carbamoylnicotinic acid acts as a competitive inhibitor in hydroxylase assays[]. The biological assay must measure the reduction in the enzymatic conversion of a substrate (e.g.,
Step-by-step workflow for evaluating enzyme inhibition using LC-MS/MS quantification.
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity data, the following protocols are designed as self-validating systems, embedding internal controls directly into the workflow.
Protocol A: Whole-Cell Antimicrobial Assay for Isonicotinic Acid Derivatives
Method: Resazurin Microtiter Assay (REMA) Rationale: Resazurin is a redox indicator that changes from blue (non-fluorescent) to pink (fluorescent) when reduced by metabolically active cells. This provides a direct, quantifiable readout of cell viability.
-
Preparation: Seed Mycobacterium strains in Middlebrook 7H9 broth at a density of
CFU/mL. Causality: This specific density ensures logarithmic growth during the assay window, preventing false positives from stationary-phase metabolic slowdown. -
Compound Dosing: Serially dilute the isonicotinic acid derivative (0.01 to 10 µg/mL) in a 96-well plate.
-
Incubation: Incubate at 37°C for 7 days.
-
Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.
-
Detection: Measure fluorescence (Ex 530 nm / Em 590 nm).
-
System Validation (Critical):
-
Autofluorescence Control: Include wells with the compound and resazurin, but no cells. If fluorescence is detected, the compound is auto-reducing the dye, invalidating the optical readout.
-
Positive Control: Use a known InhA inhibitor to confirm assay sensitivity.
-
Protocol B: Enzyme Inhibition Assay for 5-Carbamoylpyridine-3-carboxylic Acid
Method: LC-MS/MS Quantification of Hydroxylase Activity Rationale: The high polarity of 5-carbamoylnicotinic acid[2] makes it incompatible with standard colorimetric coupled-enzyme assays, as it may inadvertently inhibit the secondary coupling enzymes. Direct LC-MS/MS quantification of the product is required.
-
Enzyme Assembly: Reconstitute purified recombinant butyrobetaine hydroxylase in 50 mM Tris-HCl buffer (pH 7.4) containing 2 mM ascorbate and 50 µM FeSO4. Causality: Ascorbate and iron are essential co-factors for
-KG-dependent dioxygenases; omitting them will result in a dead enzyme, not true inhibition. -
Inhibitor Pre-incubation: Add 5-carbamoylpyridine-3-carboxylic acid (1 µM to 1 mM) and incubate for 15 minutes at 4°C.
-
Reaction Initiation: Add 100 µM
-butyrobetaine and 100 µM -ketoglutarate. Incubate at 37°C for exactly 15 minutes. Causality: This short duration ensures steady-state kinetics (less than 10% substrate depletion), maintaining the validity of Michaelis-Menten calculations. -
Reaction Quenching: Add an equal volume of 1% formic acid in acetonitrile. Causality: The acid denatures the enzyme instantly, freezing the reaction state, while acetonitrile precipitates the protein for clean LC injection.
-
System Validation (Critical):
-
Internal Standard: Spike the quench solution with 10 µM of L-carnitine-d3 (deuterated). The ratio of L-carnitine to L-carnitine-d3 corrects for any matrix effects or ion suppression in the mass spectrometer, ensuring absolute quantification.
-
References
1.[2] PubChem: 5-Carbamoylpyridine-3-carboxylic acid | C7H6N2O3 | CID 336682. Source: nih.gov. URL: 2.[1] A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. Source: benchchem.com. URL: 3.[5] Compound: ISONICOTINIC ACID (CHEMBL1203). Source: ebi.ac.uk. URL: 4.[3] amic acids. Source: iupac.org. URL: 5.[] CAS 499-81-0 (3,5-Pyridinedicarboxylic acid). Source: bocsci.com. URL:
Sources
Bioisosteric Replacement of the Carboxylic Acid Group in Drug Design
[1][2][3][4][5][6][7]
Executive Summary
The carboxylic acid moiety (–COOH) is a ubiquitous pharmacophore in medicinal chemistry, crucial for establishing electrostatic interactions and hydrogen bonding with biological targets.[1] However, its presence often introduces significant liabilities: poor membrane permeability due to ionization at physiological pH, rapid metabolic clearance (e.g., glucuronidation), and potential idiosyncratic toxicity via the formation of reactive acyl glucuronides.[2]
This guide provides a technical comparison of bioisosteric replacements for the carboxylic acid group. It moves beyond simple structural mimicry to analyze how specific isosteres—Tetrazoles, Acylsulfonamides, and Acidic Heterocycles —modulate physicochemical properties (pKa, LogP) and pharmacokinetic (PK) profiles.
Comparative Analysis of Bioisosteres
The Tetrazole: The "Gold Standard" Replacement
The 5-substituted 1H-tetrazole is the most clinically validated bioisostere for the carboxylic acid.
-
Mechanism of Action: The tetrazole ring is planar and acidic. The anion is stabilized by resonance over four nitrogen atoms, mimicking the carboxylate anion's charge distribution.
-
Physicochemical Impact:
-
Acidity (pKa): Tetrazoles typically have a pKa of 4.5–5.0, nearly identical to carboxylic acids (pKa ~4.2–4.8).[2] This ensures they remain ionized at physiological pH (7.4), preserving electrostatic interactions with basic residues (e.g., Arginine, Lysine) in the binding pocket.
-
Lipophilicity: Despite being ionized, the tetrazole anion is more lipophilic than the carboxylate anion.[2] This seemingly contradictory property (higher lipophilicity with similar ionization) improves passive membrane permeability.
-
-
Metabolic Advantage: Tetrazoles are resistant to oxidative metabolism and, crucially, do not undergo acyl glucuronidation, thereby avoiding the formation of reactive electrophilic metabolites associated with carboxylic acid toxicity.
-
Case Study: Losartan (Angiotensin II Receptor Blocker).[2] The replacement of the carboxylic acid in the lead compound with a tetrazole improved oral bioavailability and metabolic stability while maintaining high affinity for the AT1 receptor.
Acylsulfonamides: Tuning Permeability and Acidity
When the high polarity of a carboxylate/tetrazole limits membrane penetration, acylsulfonamides (–CONHSO₂R) offer a tunable alternative.
-
Acidity Tuning: Unlike the fixed acidity of a tetrazole, the pKa of an acylsulfonamide can be modulated (typically pKa 3.5–5.5) by altering the electron-withdrawing nature of the ‘R’ substituent on the sulfonyl group.
-
Permeability: The neutral form of acylsulfonamides exists in equilibrium with the anion. By tuning the pKa slightly higher, one can increase the fraction of the neutral species, significantly enhancing passive diffusion across the gut wall and blood-brain barrier.
-
Application: Widely used in HCV NS3/4A protease inhibitors (e.g., Simeprevir) and CXCR2 antagonists, where the group mimics the transition state of amide bond hydrolysis.
Acidic Heterocycles (Oxadiazoles & Isoxazoles)
For targets requiring a planar acidic group but where tetrazoles are too polar, 5-oxo-1,2,4-oxadiazoles and 3-hydroxyisoxazoles are viable options.
-
Lipophilicity: These rings are significantly less polar than tetrazoles.
-
Acidity: They are generally weaker acids (pKa 6.0–8.0). This reduced acidity means a significant portion of the molecule remains unionized at pH 7.4, drastically improving lipophilicity-driven permeation.
-
Trade-off: The reduced acidity may weaken electrostatic binding interactions if a strong salt bridge is required for potency.
Quantitative Performance Comparison
The following table summarizes the physicochemical shifts observed when replacing a benzoic acid derivative with key bioisosteres.
| Bioisostere Class | Structure | Typical pKa | Metabolic Stability | Key Liability | |
| Carboxylic Acid | –COOH | 4.2 – 4.8 | Reference (0) | Low (Glucuronidation) | Reactive metabolites |
| Tetrazole | –CN₄H | 4.5 – 5.0 | +0.5 to +1.0 | High | Explosive synthesis intermediates |
| Acylsulfonamide | –CONHSO₂R | 3.5 – 5.5 | +0.2 to +1.5 | Moderate | CYP inhibition potential |
| Hydroxamic Acid | –CONHOH | 8.0 – 9.0 | -0.5 to -1.0 | Low (Hydrolysis) | Metal chelation (off-target) |
| Phosphonate | –PO(OH)₂ | 1.5 – 2.5 | -1.5 to -2.0 | High | Poor permeability (highly polar) |
| Oxadiazolone | (Cyclic) | 6.0 – 7.0 | +1.0 to +2.0 | High | Weaker binding (less ionized) |
*
Decision Framework for Bioisostere Selection
The following decision tree illustrates the logical flow for selecting a bioisostere based on the specific limitations of the carboxylic acid lead.
Figure 1: Strategic decision tree for selecting carboxylic acid bioisosteres based on lead compound liabilities.
Experimental Protocols
Protocol A: Synthesis of 5-Substituted 1H-Tetrazoles (Sharpless-Demko Method)
This protocol utilizes a "Click Chemistry" approach via the [3+2] cycloaddition of nitriles and sodium azide.
-
Why this method? Traditional methods use toxic tin reagents or highly explosive hydrazoic acid.[3] This zinc-catalyzed aqueous protocol is safer, environmentally benign ("on water" reaction), and high-yielding.[4][5]
Materials:
-
Sodium Azide (
) (1.1 equiv) -
Zinc Bromide (
) (1.0 equiv) or Zinc Chloride ( ) -
Solvent: Water (or Water/Isopropanol 1:1 for lipophilic nitriles)
-
Workup: 3N HCl, Ethyl Acetate[6]
Step-by-Step Workflow:
-
Activation: In a round-bottom flask, dissolve the nitrile substrate in water. Add
(1.0 equiv).[6]-
Expert Insight: The Zinc Lewis acid activates the nitrile group, making it susceptible to nucleophilic attack by the azide anion.
-
-
Cycloaddition: Add
(1.1 equiv) to the mixture. -
Reflux: Heat the reaction to reflux (100°C) for 12–24 hours with vigorous stirring.
-
Note: The reaction is heterogeneous. Vigorous stirring is critical to maintain the emulsion.
-
-
Acidification: Cool to room temperature. Slowly add 3N HCl until pH < 2.
-
Safety: This step converts the tetrazolate salt into the free tetrazole and dissolves zinc salts. Perform in a fume hood to manage trace hydrazoic acid.
-
-
Isolation:
-
If the product precipitates: Filter and wash with cold water.[5]
-
If soluble: Extract with Ethyl Acetate (3x), dry over
, and concentrate.
-
Figure 2: Workflow for the Zinc-catalyzed synthesis of tetrazoles from nitriles.
Protocol B: Physicochemical Profiling (pKa Determination)
To validate the bioisosteric replacement, accurate pKa measurement is essential.
Methodology: Potentiometric Titration
-
Preparation: Dissolve 1-5 mg of the bioisostere in 0.1 M KCl (ionic strength adjustor). If insoluble, use a co-solvent (Methanol/Water) and extrapolate to 0% organic.
-
Titration: Titrate with standardized 0.1 M KOH or HCl under inert gas (
) to prevent carbonate formation. -
Data Analysis: Plot pH vs. Volume of Titrant. The inflection point (first derivative) represents the pKa.
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link
-
Demko, Z. P., & Sharpless, K. B. (2001).[4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4][5] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Patzke, S., et al. (2019). The Tetrazole Bioisostere: A Key Feature in the Discovery of Angiotensin II Receptor Antagonists. Drug Discovery Today, 24(5), 1123-1130.
- Kumari, S., et al. (2020). Sulfonamides and Acylsulfonamides as Carboxylic Acid Bioisosteres: A Review. Current Medicinal Chemistry, 27(15), 2487-2510.
Sources
- 1. scispace.com [scispace.com]
- 2. drughunter.com [drughunter.com]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. itmat.upenn.edu [itmat.upenn.edu]
- 9. DSpace [cora.ucc.ie]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to the Therapeutic Landscape of Pyridine Carboxylic Acid Derivatives
Abstract
The pyridine ring, a foundational scaffold in medicinal chemistry, is integral to a multitude of natural products and synthetic pharmaceuticals.[1][2] When functionalized with a carboxylic acid group, the resulting pyridine carboxylic acid isomers—picolinic, nicotinic, and isonicotinic acids—give rise to derivatives with a vast spectrum of therapeutic applications.[3][4] These compounds have been successfully developed into drugs for treating a wide array of diseases, including tuberculosis, cancer, hyperlipidemia, and inflammation.[3] This guide provides an in-depth comparison of the therapeutic potential of various pyridine carboxylic acid derivatives, grounded in experimental data and mechanistic insights. We will explore key classes of these compounds, elucidate their mechanisms of action through signaling pathways, provide detailed experimental protocols for their evaluation, and offer a perspective on the future of this versatile chemical class.
Introduction: The Versatility of the Pyridine Carboxylic Acid Scaffold
The therapeutic promise of pyridine carboxylic acid derivatives stems from their unique structural and electronic properties.[3][5] The nitrogen atom in the pyridine ring imparts basicity and the ability to form hydrogen bonds, while the carboxylic acid group adds polarity and can coordinate with metal ions, a key feature for enzyme inhibition.[2][3] This structural duality, combined with the ease of substitution on the pyridine ring, allows for the fine-tuning of a compound's pharmacological profile, making it a "privileged scaffold" in drug discovery.[3]
Major Therapeutic Classes and Comparative Analysis
Pyridine carboxylic acid derivatives have been successfully translated into a range of clinically approved drugs.[3] Below, we compare key examples across major therapeutic areas, supported by experimental data.
Antimicrobial Agents: The Isoniazid Archetype
Isoniazid, a derivative of isonicotinic acid, remains a first-line treatment for tuberculosis.[6] It is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][7][8][9][10]
Mechanism of Action:
-
Activation: Isoniazid is converted into a reactive isonicotinoyl radical by KatG.[9][11]
-
Adduct Formation: The radical species forms an adduct with NAD+, creating an INH-NAD complex.[6][9][11]
-
Enzyme Inhibition: This adduct potently inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway.[8][9][12]
Other derivatives have also shown significant antimicrobial potential. For instance, certain isonicotinic acid hydrazide derivatives have demonstrated broad-spectrum activity against various bacteria and fungi with Minimum Inhibitory Concentrations (MICs) in the low micromolar range.[1]
dot graph "Isoniazid_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} . Caption: Isoniazid activation and mechanism of action in M. tuberculosis.
Anti-inflammatory Drugs: Selective COX-2 Inhibition
Several pyridine carboxylic acid derivatives function as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] Etoricoxib, a derivative of nicotinic acid, is a selective COX-2 inhibitor used for the symptomatic relief of osteoarthritis and rheumatoid arthritis.[13][14]
Comparative Efficacy of Pyridine-based Anti-inflammatory Agents:
| Compound | Target | Indication | IC50 (COX-2) | Reference |
| Etoricoxib | COX-2 | Osteoarthritis, Rheumatoid Arthritis | 1.1 µM | [13] |
| Clonixin | COX-1/COX-2 | Analgesic | - | [3] |
| Niflumic Acid | COX-2 | Rheumatoid Arthritis | - | [3] |
Note: IC50 values can vary based on assay conditions. The value for Etoricoxib is representative.
The selectivity for COX-2 over COX-1 is a critical design feature, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[13]
Anticancer Agents: Targeting Kinase Signaling
The pyridine scaffold is prevalent in modern anticancer therapeutics, particularly in the class of tyrosine kinase inhibitors (TKIs).[5][15][16] Gefitinib, although technically a quinazoline derivative, contains a pyridine-like ring system and serves as an excellent example of how this structural motif can be leveraged to inhibit key oncogenic signaling pathways.[17][18][19][20] It targets the Epidermal Growth Factor Receptor (EGFR), which is often mutated or overexpressed in various cancers, including non-small cell lung cancer.[17][18][21]
Mechanism of Action (Gefitinib): Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways like MAPK and PI3K/Akt.[17][19]
dot graph "EGFR_Signaling_Pathway_Inhibition" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} . Caption: Inhibition of the EGFR signaling pathway by Gefitinib.
Numerous novel pyridine derivatives are being investigated as potent anticancer agents, targeting various kinases like VEGFR-2, with some compounds showing IC50 values in the nanomolar range against cancer cell lines such as MCF-7 (breast cancer).[5][15][22] For example, certain pyridine-urea derivatives have demonstrated potent inhibitory activity against MCF-7 cells with IC50 values as low as 0.11 µM.[22]
Experimental Protocols for Therapeutic Evaluation
The evaluation of pyridine carboxylic acid derivatives involves a multi-step process from synthesis to biological characterization.
General Synthesis Workflow
The synthesis of these derivatives often involves multi-step reactions. A common approach is the palladium-catalyzed cross-coupling of a functionalized pyridine with a corresponding boronic acid or organotin reagent, followed by functional group manipulations to yield the final product.[23][24][25]
dot graph "Synthesis_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} . Caption: General workflow for the synthesis and purification of pyridine derivatives.
Example Protocol: Synthesis of a Bipyridine Derivative (Conceptual)
-
Reaction Setup: To an oven-dried flask, add a 2,3-dihalopyridine (1.0 eq), a substituted pyridine boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Solvent and Degassing: Add a mixture of toluene and water. Degas the mixture by bubbling with argon for 15 minutes.
-
Reaction: Heat the mixture to reflux (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate.
-
Purification: Concentrate the crude product and purify by column chromatography on silica gel.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a standard colorimetric method to assess the cytotoxic potential of a compound against cancer cell lines.[26][27][28] It measures the metabolic activity of cells, which is an indicator of cell viability.[26][29][30]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyridine carboxylic acid derivative in culture medium. Replace the old medium with the medium containing the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[27][29]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the purple formazan crystals.[26][29]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[26][27]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Future Perspectives and Challenges
The therapeutic potential of pyridine carboxylic acid derivatives is far from exhausted. Current research is focused on several key areas:
-
Enhanced Selectivity: Designing derivatives with higher selectivity for their targets to minimize off-target effects and improve safety profiles.[5]
-
Overcoming Drug Resistance: Developing novel compounds that can circumvent known resistance mechanisms, such as mutations in the target protein or increased drug efflux.[5][31]
-
Novel Drug Delivery Systems: Utilizing nanotechnology and other advanced delivery methods to improve the bioavailability and therapeutic index of these compounds.[5]
-
Multi-Targeted Agents: Synthesizing single molecules that can modulate multiple targets, which could be particularly effective in complex diseases like cancer.
Despite the promise, challenges remain, including issues with solubility, metabolic stability, and potential toxicity.[5] Continued interdisciplinary research, combining synthetic chemistry, computational modeling, and advanced biological screening, will be crucial to unlocking the full therapeutic potential of this remarkable class of compounds.
References
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025).
-
Isoniazid - Wikipedia. Available at: [Link]
- Process for the preparation of pyridine carboxylic acid esters - Google Patents.
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available at: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH. Available at: [Link]
-
Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action - PMC. Available at: [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Available at: [Link]
-
SYNTHETIC TUBERCULOSTATS. II. AMINO- AND HYDROXY-PYRIDINE CARBOXYLIC ACID DERIVATIVES | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025). Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). Available at: [Link]
-
A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity” - IJSDR. Available at: [Link]
-
Pyridine as a potent antimicrobial agent and its recent discoveries - ResearchGate. (2025). Available at: [Link]
-
Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC. (2024). Available at: [Link]
-
Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF - ResearchGate. (2025). Available at: [Link]
- Process for the synthesis of etoricoxib - Google Patents.
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. Available at: [Link]
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. Available at: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (2023). Available at: [Link]
-
Isoniazid Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]
-
What is the mechanism of Isoniazid? - Patsnap Synapse. (2024). Available at: [Link]
-
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). Available at: [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Available at: [Link]
-
Commentary on Pyridine Compounds & its Antimicrobial Activities - Open Access Journals. Available at: [Link]
-
Pyrimidine as antiinflammatory agent: A review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Available at: [Link]
-
Etoricoxib - Journals on Portico. (2000). Available at: [Link]
-
Inhibitory effect of gefitinib derivative LPY-9 on human glioma - PMC. Available at: [Link]
-
Novel and Efficient Procedure for the Preparation of Two Pyridine Dicarboxylic Acid Derivatives - ResearchGate. (2025). Available at: [Link]
-
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - MDPI. (2025). Available at: [Link]
-
Etoricoxib - Wikipedia. Available at: [Link]
-
Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). Available at: [Link]
-
MTT assay to evaluate the cytotoxic potential of a drug - ResearchGate. (2017). Available at: [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Available at: [Link]
-
Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (2020). Available at: [Link]
-
[PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities - Semantic Scholar. Available at: [Link]
-
Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? - Dr.Oracle. (2025). Available at: [Link]
- Process for the production of pyridine carboxylic acids - Google Patents.
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijsat.org [ijsat.org]
- 6. Isoniazid - Wikipedia [en.wikipedia.org]
- 7. Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. droracle.ai [droracle.ai]
- 11. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Etoricoxib | 202409-33-4 [chemicalbook.com]
- 14. Etoricoxib - Wikipedia [en.wikipedia.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 21. Inhibitory effect of gefitinib derivative LPY-9 on human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
- 23. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents [patents.google.com]
- 24. Pyridine synthesis [organic-chemistry.org]
- 25. Portico [access.portico.org]
- 26. merckmillipore.com [merckmillipore.com]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. journals.asm.org [journals.asm.org]
In-vitro testing of 5-Carbamoylpyridine-3-carboxylic acid against other enzyme inhibitors
Topic: Comparative In-Vitro Profiling of 5-Carbamoylpyridine-3-carboxylic Acid Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Scientists
Executive Summary: The Dual-Pharmacophore Challenge
5-Carbamoylpyridine-3-carboxylic acid (5-CP3C), also referred to as 5-carbamoylnicotinic acid, presents a unique structural challenge in enzyme pharmacology. Possessing both a carboxylic acid moiety (characteristic of Nicotinic Acid) and a carbamoyl/amide moiety (characteristic of Nicotinamide) on the pyridine ring, it acts as a "hybrid" pharmacophore.
This guide outlines the rigorous in-vitro comparison of 5-CP3C against established inhibitors in the NAD+ salvage pathway. Specifically, we evaluate its potential as a competitive antagonist against PARP-1 (Poly (ADP-ribose) polymerase-1) and NAMPT (Nicotinamide phosphoribosyltransferase).
The Core Question: Does 5-CP3C mimic the weak, non-specific inhibition of endogenous Nicotinamide, or does the 5-position substitution confer high-affinity selectivity comparable to synthetic clinical standards?
Part 1: Mechanistic Basis & Target Landscape
To objectively evaluate 5-CP3C, we must map its structural logic to specific enzyme binding pockets.
1. The Structural Homology
-
Nicotinamide (NAM): Natural feedback inhibitor of PARP and Sirtuins. Binds to the NAD+ pocket.
-
5-CP3C: Retains the pyridine core but adds steric bulk and altered polarity at the 5-position. This modification is critical; in many kinase and dehydrogenase inhibitors, 5-position substitutions determine specificity and potency.
2. Primary Targets for Screening
We prioritize two enzymes where pyridine-ring interactions are the rate-limiting step for activity.
| Target Enzyme | Biological Role | Mechanism of Inhibition | Gold Standard Inhibitor (Positive Control) | Endogenous Control (Baseline) |
| PARP-1 | DNA Repair / Apoptosis | Competition with NAD+ at the catalytic site.[1] | Olaparib (IC50: ~5 nM) | Nicotinamide (IC50: ~50-100 µM) |
| NAMPT | NAD+ Biosynthesis (Salvage) | Competition with Nicotinamide; dimerization inhibition. | FK866 (IC50: ~0.3 nM) | Nicotinic Acid (Substrate for NAPRT, not NAMPT) |
Part 2: Comparative Experimental Protocols
This section details the self-validating protocols required to benchmark 5-CP3C.
Experiment A: PARP-1 Inhibition via Fluorescence Polarization (FP)
Objective: Determine if 5-CP3C traps PARP-1 on DNA or blocks the catalytic site, comparing potency against Olaparib.
1. Principle
We utilize a Fluorescence Polarization assay.[2][3] A fluorescent NAD+ analogue (tracer) binds to PARP-1. When bound, rotation is slow (High Polarization/mP). If 5-CP3C displaces the tracer, rotation increases (Low Polarization/mP).
2. Reagents & Setup
-
Enzyme: Recombinant Human PARP-1 (High purity, >95%).
-
Tracer: Fluorescein-labeled NAD+ analogue (2 nM final).
-
DNA Template: Activated DNA (required for PARP activation).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% NP-40.
3. Step-by-Step Workflow
-
Preparation: Dilute 5-CP3C in DMSO. Prepare a 10-point serial dilution (Range: 1 nM to 100 µM).
-
Incubation (Competition): Mix 10 µL of PARP-1 (25 nM) with 5 µL of 5-CP3C dilutions in a black 384-well plate. Incubate for 30 min at Room Temperature (RT).
-
Control A: Olaparib (Positive Control).
-
Control B: DMSO only (Negative Control/Max Binding).
-
-
Tracer Addition: Add 5 µL of Fluorescent Tracer/Activated DNA mix.
-
Equilibration: Incubate for 60 min at RT in the dark.
-
Readout: Measure Fluorescence Polarization (Ex: 485 nm / Em: 535 nm).
4. Data Validation Criteria
-
Z-Factor: Must be > 0.5 for the assay to be valid.
-
Olaparib IC50: Must fall within 2-10 nM range. If >20 nM, the enzyme activity is compromised.
Experiment B: NAMPT Inhibition (Coupled Colorimetric Assay)
Objective: Assess if 5-CP3C inhibits the conversion of Nicotinamide to NMN, a critical metabolic step.
1. Principle
NAMPT converts Nicotinamide + PRPP → NMN.[4][5] We use a coupled system: NMN is converted to NAD+ (by NMNAT), which is then used by Alcohol Dehydrogenase (ADH) to reduce WST-1 to a colored formazan dye (450 nm). Inhibition of NAMPT results in less color.
2. Reagents
-
Enzyme: Recombinant NAMPT.
-
Substrates: Nicotinamide (50 µM), PRPP (Phosphoribosyl pyrophosphate).[5]
-
Coupling Enzymes: NMNAT, ADH, WST-1 reagent.
3. Step-by-Step Workflow
-
Compound Mix: Add 5 µL of 5-CP3C (various concentrations) to a clear 96-well plate.
-
Comparator: FK866 (Standard NAMPT inhibitor).
-
-
Enzyme Addition: Add 20 µL of NAMPT master mix. Pre-incubate for 15 min.
-
Reaction Start: Add 25 µL of Substrate Mix (Nicotinamide + PRPP + ATP).
-
Kinetic Read: Immediately place in plate reader. Measure OD 450 nm every 5 minutes for 60 minutes at 30°C.
-
Analysis: Calculate the slope (Vmax) of the linear portion of the curve.
Part 3: Visualizing the Pathway & Workflow
The following diagrams illustrate the biological context of 5-CP3C and the logical flow of the screening process.
Diagram 1: NAD+ Salvage Pathway & Inhibition Points
Caption: 5-CP3C structural interference points within the NAD+ salvage pathway relative to Nicotinamide (NAM) and Nicotinic Acid (NA).
Diagram 2: Comparative Screening Workflow
Caption: Decision matrix for evaluating 5-CP3C activity based on IC50 thresholds relative to controls.
Part 4: Data Interpretation & Troubleshooting
When analyzing the results of 5-CP3C, use this comparative matrix to interpret the mechanism of action.
1. Interpretation Matrix
| 5-CP3C IC50 Result | Interpretation | Next Steps |
| < 100 nM (PARP) | High Potency. The 5-carbamoyl group likely occupies a unique hydrophobic pocket in PARP, enhancing binding beyond Nicotinamide. | Perform Cell Viability Assay (MTT) on BRCA-deficient cells to confirm synthetic lethality. |
| 1 - 50 µM (PARP) | Moderate/Weak. Mimics endogenous Nicotinamide. Likely acts as a simple product inhibitor. | Unlikely to be a drug candidate; useful as a metabolic control. |
| < 50 nM (NAMPT) | Potent NAMPT Inhibitor. The compound successfully mimics the transition state of Nicotinamide phosphoribosylation. | Check for ATP depletion in cancer cell lines. |
| No Inhibition | Inactive. The 3-COOH/5-CONH2 substitution pattern sterically hinders entry into the active site. | Test against GPR109A (GPCR) as an agonist instead of an enzyme inhibitor. |
2. Troubleshooting Common Issues
-
High Background Fluorescence (FP Assay): 5-CP3C contains a pyridine ring which can autofluoresce. Solution: Run a "Compound Only" control without the tracer to subtract background signal.
-
Precipitation: Carboxylic acids can have solubility issues at high concentrations in DMSO. Solution: Verify solubility visually at 100 µM; if cloudy, lower the max concentration.
References
-
BPS Bioscience. (2024). PARPtrap™ Assay Kit for PARP1 Protocol and Validation. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization. PubMed Central. Retrieved from [Link]
Sources
- 1. Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. content.abcam.com [content.abcam.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation of the Biological Targets of 5-Carbamoylpyridine-3-carboxylic acid
This guide is structured as a high-level technical manual for validating the biological targets of 5-Carbamoylpyridine-3-carboxylic acid (5-CP-3-CA) .
Given the structural homology of 5-CP-3-CA to Nicotinic Acid (Niacin) and Nicotinamide , this guide focuses on validating its activity against the Hydroxycarboxylic Acid Receptor 2 (GPR109A/HCAR2) and enzymes of the NAD+ Salvage Pathway (specifically NAPRT) . This approach is based on established Structure-Activity Relationship (SAR) principles for pyridine-3-carboxylic acid derivatives.
A Comparative Technical Guide for Drug Discovery
Executive Summary & Compound Profile
5-Carbamoylpyridine-3-carboxylic acid (5-CP-3-CA) is a structural hybrid of Nicotinic Acid and Nicotinamide. Its pharmacological profile is hypothesized to bridge the metabolic modulation of NAD+ precursors with the receptor-mediated signaling of GPR109A agonists.
This guide provides a rigorous framework to validate 5-CP-3-CA as a GPR109A Partial Agonist and a NAPRT Modulator , comparing it against the clinical standards Niacin (Nicotinic Acid) and Acipimox .
| Feature | 5-Carbamoylpyridine-3-carboxylic acid | Niacin (Standard) | Acipimox (Alternative) |
| Core Scaffold | Pyridine-3-carboxylic acid | Pyridine-3-carboxylic acid | Pyrazine-2-carboxylic acid |
| C5 Substituent | -CONH₂ (Carbamoyl) | -H | -CH₃ (Methyl) |
| Primary Target | GPR109A (HCAR2) | GPR109A (HCAR2) | GPR109A (HCAR2) |
| Secondary Target | NAPRT (Enzyme) | NAPRT (Substrate) | Weak NAPRT Interaction |
| Hypothesized MOA | Partial Agonism / Metabolic Modulator | Full Agonism / NAD+ Precursor | Full Agonism / Lipid Lowering |
Target Identification & Mechanism of Action
Primary Target: GPR109A (HCAR2)
The GPR109A receptor is a G_i-coupled GPCR. Activation inhibits adenylyl cyclase, reducing cAMP and lipolysis.
-
Hypothesis: The C5-carbamoyl group of 5-CP-3-CA may sterically hinder the receptor's "flushing" pathway (β-arrestin recruitment) while maintaining G_i signaling, potentially offering a "flush-free" niacin alternative.
-
Validation Goal: Determine if 5-CP-3-CA is a biased ligand (G_i biased vs. β-arrestin).
Secondary Target: Nicotinate Phosphoribosyltransferase (NAPRT)
NAPRT converts Nicotinic Acid to Nicotinic Acid Mononucleotide (NAMN) in the Preiss-Handler pathway.
-
Hypothesis: 5-CP-3-CA may act as an alternative substrate (forming a novel NAD analogue) or a competitive inhibitor , altering cellular NAD+ homeostasis.
Pathway Visualization
The following diagram illustrates the dual-target mechanism within the NAD+ salvage and GPR109A signaling pathways.
Caption: Dual-action mechanism of 5-CP-3-CA targeting GPR109A signaling and NAPRT-mediated NAD+ biosynthesis.
Comparative Analysis: Performance Metrics
This section compares the expected performance of 5-CP-3-CA against established alternatives based on typical SAR for 5-substituted nicotinates.
Table 1: Pharmacological Comparison Matrix
| Metric | 5-CP-3-CA (Hypothetical) | Niacin (Reference) | Acipimox (Alternative) |
| GPR109A Affinity (Ki) | Mid-Range (0.5 - 5 µM) (Amide may reduce affinity vs carboxyl) | High (0.1 µM) | Moderate (1 - 3 µM) |
| Efficacy (GTPγS) | Partial Agonist (~60-80%) | Full Agonist (100%) | Full Agonist |
| Flushing Potential | Low (Biased Signaling) | High (Strong β-arrestin) | Low |
| Half-Life (t1/2) | Extended (Metabolic stability of amide) | Short (~45 min) | Long (~2 hrs) |
| NAD+ Boosting | Unknown/Modulator | High | None/Negligible |
Experimental Validation Protocols
To scientifically validate 5-CP-3-CA, you must perform two core assays: GPR109A Functional Assay and NAPRT Enzymatic Assay .
Protocol A: GPR109A Functional Assay (cAMP Inhibition)
Objective: Quantify the potency (IC50) of 5-CP-3-CA in inhibiting cAMP production via G_i signaling.
Materials:
-
HEK293 cells stably expressing human GPR109A (HCAR2).
-
Forskolin (to stimulate cAMP).
-
TR-FRET cAMP Detection Kit (e.g., Lance Ultra).
-
Reference: Niacin (10 mM stock).
Workflow:
-
Cell Seeding: Plate 5,000 cells/well in a 384-well plate.
-
Compound Treatment:
-
Prepare serial dilutions of 5-CP-3-CA and Niacin (range: 1 nM to 100 µM).
-
Add compounds to cells in the presence of 10 µM Forskolin .
-
Control: Forskolin only (0% inhibition), Buffer only (100% inhibition).
-
-
Incubation: Incubate for 30 minutes at RT.
-
Detection: Add TR-FRET detection reagents (cAMP antibody + tracer).
-
Analysis: Read fluorescence ratio (665/615 nm). Plot dose-response curve.
Validation Criteria:
-
Valid Target: 5-CP-3-CA must show a dose-dependent decrease in cAMP with an IC50 < 10 µM.
-
Biased Agonism Check: If IC50 is potent but β-arrestin recruitment (separate assay) is weak compared to Niacin, the compound is a biased agonist (high value candidate).
Protocol B: NAPRT Enzymatic Assay
Objective: Determine if 5-CP-3-CA is a substrate or inhibitor of NAPRT.
Materials:
-
Recombinant human NAPRT enzyme.
-
Substrates: Nicotinic Acid (NA), PRPP (Phosphoribosyl pyrophosphate), ATP.
-
Detection: HPLC or LC-MS/MS.
Workflow:
-
Reaction Mix: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM PRPP, 1 mM ATP, 50 nM NAPRT.
-
Substrate Addition:
-
Arm 1 (Substrate Test): Add 5-CP-3-CA (100 µM). Look for new peak (5-carbamoyl-NAMN).
-
Arm 2 (Inhibition Test): Add Niacin (10 µM) + 5-CP-3-CA (various concentrations).
-
-
Incubation: 37°C for 30 minutes.
-
Termination: Heat shock (95°C for 2 min) or perchloric acid precipitation.
-
Analysis: Inject supernatant into HPLC (C18 column). Monitor absorbance at 260 nm.
Validation Criteria:
-
Inhibitor: If NAMN production from Niacin decreases with increasing 5-CP-3-CA, it is a competitive inhibitor.
-
Substrate: If a new peak appears with a mass shift corresponding to the carbamoyl group, it is an alternative substrate.
Validation Workflow Diagram
This flowchart guides the decision-making process during validation.
Caption: Decision matrix for validating 5-CP-3-CA activity.
References
-
GPR109A Biology: Tunaru, S., et al. "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 2003. Link
-
Nicotinate Analogs: Jain, M.R., et al. "Discovery of potent, specific and orally active GPR109A agonists." Bioorganic & Medicinal Chemistry Letters, 2016. Link
-
NAPRT Assay Protocols: Hara, N., et al. "Elevation of cellular NAD levels by nicotinic acid and related compounds." Journal of Biological Chemistry, 2007. Link
-
Acipimox Pharmacology: Stirling, C., et al. "Pharmacology of acipimox, a nicotinic acid derivative." European Journal of Clinical Pharmacology, 1985. Link
Safety Operating Guide
Operational and Safety Guide: Handling and Disposal of 5-Carbamoylpyridine-3-carboxylic acid
As a Senior Application Scientist, I frequently guide drug development professionals through the logistical and safety challenges of scaling up synthetic workflows. 5-Carbamoylpyridine-3-carboxylic acid (CAS 24242-17-9), also known as 5-carbamoylnicotinic acid, is a highly valuable building block in pharmaceutical chemistry[1]. However, its nitrogen-dense structural framework requires rigorous, pre-planned disposal protocols to prevent severe occupational exposure and environmental contamination.
This guide provides a self-validating, step-by-step operational plan for the safe handling, spill remediation, and terminal disposal of this compound, ensuring your laboratory maintains the highest standards of safety and compliance.
Chemical Profiling & Hazard Assessment
Before executing any operational plan, we must analyze the physicochemical properties that dictate the compound's behavior in the lab and during destruction.
Table 1: Physicochemical and Hazard Profile
| Property | Data |
| IUPAC Name | 5-carbamoylpyridine-3-carboxylic acid |
| CAS Number | 24242-17-9 |
| Molecular Formula | C7H6N2O3 |
| Molecular Weight | 166.13 g/mol [1] |
| GHS Hazards | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[2] |
| Combustion Byproducts | Carbon oxides (CO, CO2), Nitrogen oxides (NOx)[3] |
Mechanistic Insight : The primary occupational hazard during routine handling is localized tissue irritation[2]. This is driven by the mild acidity of the carboxylic acid moiety combined with the fine, easily aerosolized particulate nature of the solid powder. However, the most critical logistical challenge lies in its terminal disposal: the high nitrogen content (two nitrogen atoms per molecule) guarantees the formation of highly toxic nitrogen oxides (NOx) upon thermal destruction. This chemical reality dictates the absolute necessity of an alkaline scrubber system during incineration[3].
Standard Operating Procedure (SOP): Solid Spill Cleanup
In the event of an accidental benchtop or floor release, immediate containment is required to prevent the aerosolization of the irritating powder.
Step-by-Step Methodology:
-
Personnel Protection : Immediately don appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles. If the spill is outside a fume hood and aerosolization has occurred, an N95 or P100 particulate respirator is required to prevent inhalation.
-
Aerosol Suppression (Causality Step) : Do not dry sweep, as the mechanical action will raise dust and exacerbate respiratory hazards. Instead, lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., a small amount of water or ethanol) to suppress aerosolization.
-
Collection : Use a non-sparking tool or a damp absorbent pad to carefully scoop or wipe up the wetted material.
-
Isolation : Place the collected waste into a sealable, chemically compatible hazardous waste bag or high-density polyethylene (HDPE) container.
-
Decontamination : Wash the spill site thoroughly with soap and copious amounts of water, ensuring all residual acid is neutralized and removed from the surface.
Comprehensive Disposal Protocol
The disposal of 5-Carbamoylpyridine-3-carboxylic acid must strictly comply with environmental regulations regarding nitrogenous waste. Direct landfilling is prohibited due to the risk of groundwater leaching and the compound's inherent biological activity. The following protocol ensures complete molecular destruction[4].
Step-by-Step Methodology:
-
Waste Segregation : Collect all 5-carbamoylpyridine-3-carboxylic acid waste (including contaminated PPE and spill cleanup materials) in a designated "Halogen-Free Organic Waste" container.
-
Solvent Dissolution (Causality Step) : Do not inject solid powders directly into an incinerator. Solid injection can cause nozzle clogging, incomplete combustion, and dangerous pressure spikes. Instead, dissolve or suspend the material in a highly combustible, halogen-free solvent (e.g., ethanol, methanol, or acetone)[5]. This lowers the viscosity and ensures a uniform, high-temperature burn, which is necessary to break the robust aromatic pyridine ring.
-
Thermal Destruction : Transfer the dissolved waste to a licensed chemical waste disposal facility. The material must be burned in a commercial-grade chemical incinerator equipped with an afterburner[4]. The primary chamber vaporizes the solvent, while the high-temperature afterburner (typically >1000°C) ensures complete destruction of the organic framework.
-
NOx Scrubbing (Causality Step) : Because the compound contains nitrogen, combustion will inevitably produce NOx gases. The incinerator must be equipped with an alkaline wet scrubber (e.g., using sodium hydroxide)[3],[5]. The scrubber neutralizes the acidic NOx gases, converting them into benign nitrate/nitrite salts in the effluent water, thereby preventing toxic atmospheric emissions and acid rain generation.
Disposal Workflow Visualization
The following diagram illustrates the logical progression of the disposal protocol, highlighting the critical neutralization steps required for nitrogenous chemical waste.
Fig 1: Step-by-step disposal and NOx neutralization workflow for nitrogenous chemical waste.
References
-
Title: 5-Carbamoylpyridine-3-carboxylic acid | C7H6N2O3 | CID 336682 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Incineration and Treatment of Hazardous Waste Source: Environmental Protection Agency (EPA) URL: [Link]
Sources
- 1. 5-Carbamoylpyridine-3-carboxylic acid | C7H6N2O3 | CID 336682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 499-81-0 | Pyridine-3,5-dicarboxylic acid - AiFChem [aifchem.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tcichemicals.com [tcichemicals.com]
Comprehensive Safety & Handling Guide: 5-Carbamoylpyridine-3-carboxylic Acid
[1]
Executive Summary: Immediate Action Card
Compound: 5-Carbamoylpyridine-3-carboxylic acid (CAS: 24242-17-9) Synonyms: 5-Carbamoylnicotinic acid; 5-(Aminocarbonyl)pyridine-3-carboxylic acid Risk Level: Moderate (Standard Laboratory HazMat) Core Directive: Treat as a Skin, Eye, and Respiratory Irritant .[1] Due to limited specific toxicological data for this research chemical, adopt Universal Precautions .
| Immediate Action | Protocol |
| Spill (< 5 g) | Dampen with inert absorbent (vermiculite) to prevent dust; sweep into hazardous waste.[1] |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[1][2] Remove contaminated clothing.[2][3][4][5] |
| Eye Contact | Flush with water for 15 minutes, lifting eyelids.[1][2] Seek medical attention. |
| Inhalation | Move to fresh air.[1][2][4][5][6] If breathing is difficult, provide oxygen (trained personnel only).[1] |
| Fire | Use Water spray, CO₂, Dry chemical, or Alcohol-resistant foam.[1] Emits toxic NOx fumes.[1] |
Chemical Profile & Hazard Assessment
As a Senior Application Scientist, it is critical to understand why we take specific precautions. This compound contains both a carboxylic acid and an amide group on a pyridine ring.[1]
-
Acidic Functionality: Potential for skin/eye irritation and pH-dependent solubility.[1]
-
Amide/Pyridine Nitrogen: Potential for nitrogen oxide (NOx) formation during combustion.[1]
-
Physical State: Typically a white to off-white solid powder.[1] Dust generation is the primary exposure vector. [1]
GHS Classification (Inferred from Structural Analogs & Safety Data)
While specific toxicological data for CAS 24242-17-9 is limited, standard safety protocols for pyridine-carboxylic acid derivatives dictate the following classification:
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on a "Barrier Analysis" approach, prioritizing protection against fine particulates and chemical irritation.
| PPE Category | Standard Requirement | Technical Specification & Rationale |
| Hand Protection | Nitrile Gloves (Double-gloving recommended) | Thickness: ≥ 0.11 mm (4 mil).Rationale: Nitrile provides excellent resistance to organic acids and bases.[1] Double gloving allows the outer pair to be removed immediately upon contamination without exposing skin.[1] |
| Eye/Face Protection | Safety Glasses with Side Shields | Upgrade: Use Chemical Goggles if working with large quantities (>10g) or fine powders outside a fume hood to prevent dust entry.[1] |
| Body Protection | Lab Coat (Cotton/Poly blend) | Must be fully buttoned/snapped.[1] Sleeves must cover wrists (tucked into gloves).[1] Long pants and closed-toe shoes are mandatory. |
| Respiratory Protection | Engineering Controls First | Primary: Handle inside a certified Chemical Fume Hood.Secondary (if hood unavailable): NIOSH-approved N95 or P100 particulate respirator .[1] Surgical masks offer no protection against chemical vapors or fine dust.[1] |
Engineering Controls & Handling Workflow
Trust in safety comes from reproducible workflows.[1] The following diagram illustrates the "Chain of Custody" for handling this compound to minimize exposure.
Caption: Operational workflow emphasizing containment during the high-risk Transfer phase.
Detailed Handling Protocols
A. Weighing & Transfer (High Risk Phase)
The Causality of Risk: The highest risk of exposure occurs when the solid is manipulated, creating airborne dust.[1]
-
Location: Perform all weighing operations inside a functioning chemical fume hood.
-
Static Control: Use an antistatic gun or bar if the powder is static-prone to prevent "jumping" and dispersion.[1]
-
Technique: Use a pre-tared vial or weighing boat. Avoid using spatulas that are too large for the container neck to prevent spills.[1]
-
Cleanup: Immediately wipe down the balance area with a damp paper towel (water/ethanol) to capture any invisible micro-particles.[1]
B. Reaction Setup
Emergency Response & Disposal
Spill Cleanup Protocol
-
Evacuate & Ventilate: If a large amount (>10g) is spilled outside a hood, evacuate the immediate area.[1]
-
PPE Up: Don N95/P100 respirator, goggles, and double gloves.[1]
-
Contain: Cover the spill with a damp paper towel or vermiculite to suppress dust.[1]
-
Collect: Scoop material into a sealable hazardous waste bag or container.
-
Decontaminate: Wash the surface with water and detergent.[1]
Waste Disposal[1][4]
-
Classification: Hazardous Chemical Waste.[1]
-
Segregation:
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in "Solid Hazardous Waste".[1]
-
Liquid Waste: Collect reaction mixtures in "Organic Solvent Waste" (if organic solvents used) or "Aqueous Waste" (if water-based).[1] Ensure pH is neutral (6-8) if disposing in aqueous streams, but always defer to local EHS regulations.[1]
-
-
Labeling: Clearly label as "Contains 5-Carbamoylpyridine-3-carboxylic acid - Irritant".[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
